t-Boc-N-Amido-PEG11-Tos
Description
Structure
2D Structure
Properties
Molecular Formula |
C34H61NO15S |
|---|---|
Molecular Weight |
755.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H61NO15S/c1-31-5-7-32(8-6-31)51(37,38)49-30-29-48-28-27-47-26-25-46-24-23-45-22-21-44-20-19-43-18-17-42-16-15-41-14-13-40-12-11-39-10-9-35-33(36)50-34(2,3)4/h5-8H,9-30H2,1-4H3,(H,35,36) |
InChI Key |
FRUBCOONMZOITC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to t-Boc-N-Amido-PEG11-Tos: Properties and Applications
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: t-Boc-N-Amido-PEG11-Tos is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in bioconjugation, drug delivery, and surface modification. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal tosyl group, allows for a sequential and controlled conjugation of different molecules. The central PEG11 chain imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugates in aqueous environments.[1][2] This guide provides a detailed overview of the properties of this compound, along with experimental protocols for its use.
Core Properties and Specifications
The key physical and chemical properties of this compound are summarized in the table below, providing essential data for its application in research and development.
| Property | Value | Reference |
| Molecular Weight | 755.9 g/mol | [1] |
| Chemical Formula | C34H61NO15S | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 1556847-56-3 | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, protected from light | [1] |
Chemical Structure and Functional Groups
The functionality of this compound is derived from its three key components: the Boc-protected amine, the PEG11 spacer, and the tosyl group.
Caption: A simplified representation of the this compound structure.
-
t-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[1] This allows for a second conjugation step.
-
PEG11 Spacer: The polyethylene glycol spacer, consisting of 11 ethylene (B1197577) glycol units, is hydrophilic and flexible. This chain enhances the water solubility of the molecule and any conjugate it is a part of.[1] It also provides spatial separation between the conjugated molecules, which can reduce steric hindrance.
-
Tosyl Group: The tosyl (p-toluenesulfonyl) group is an excellent leaving group in nucleophilic substitution reactions.[1] This allows for the efficient attachment of molecules containing nucleophiles such as amines, thiols, or hydroxyl groups.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the deprotected product, Amine-PEG11-Tos.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action for t-Boc-N-Amido-PEG11-Tos
This technical guide provides a comprehensive overview of the mechanism of action and applications of this compound, a heterobifunctional linker used in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction and Core Principles
This compound is a versatile chemical tool designed for the covalent linkage of two molecular entities. Its structure comprises three key components, each with a distinct function:
-
t-Boc (tert-Butyloxycarbonyl) Group: An acid-labile protecting group for the terminal amine. This allows for a sequential or orthogonal conjugation strategy, where the amine can be deprotected at a specific step in a synthesis to become available for reaction.
-
N-Amido-PEG11 Spacer: A hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer increases the aqueous solubility of the molecule and its conjugates, provides flexibility, and reduces steric hindrance between the conjugated molecules.[1][2] In therapeutic applications, PEGylation is a well-established method to improve the pharmacokinetic properties of drugs by increasing their stability and circulation half-life.
-
Tosylate (Tos) Group: A tosyl group is an excellent leaving group for nucleophilic substitution reactions.[2][3] It readily reacts with nucleophiles such as thiols (from cysteine residues), amines (from lysine (B10760008) residues or the N-terminus), and hydroxyl groups to form stable covalent bonds.[3]
The heterobifunctional nature of this linker allows for the controlled and stepwise conjugation of two different molecules, making it a valuable reagent in the development of complex bioconjugates and therapeutic agents.
Mechanism of Action
The utility of this compound lies in its two distinct reactive ends, which can be addressed in a controlled, sequential manner. The general workflow involves two key steps: deprotection of the t-Boc group and nucleophilic substitution of the tosylate group.
Figure 1. A high-level workflow for sequential bioconjugation using this compound.
Reaction of the Tosylate Group with Nucleophiles
The tosylate group is a highly effective leaving group, making the terminal carbon of the PEG chain electrophilic and susceptible to attack by nucleophiles. The most common nucleophiles on biomolecules are the thiol group of cysteine and the amino group of lysine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The reaction with thiols, which are excellent nucleophiles, is particularly efficient and is often used for site-specific modification of proteins at cysteine residues. This reaction forms a stable thioether bond.
Figure 2. SN2 mechanism for the reaction of the tosylate group with a thiol nucleophile.
Deprotection of the t-Boc Group
The t-Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. This orthogonality is a key feature of the linker. The most common reagent for t-Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of carbon dioxide and a stable tert-butyl cation, which is then quenched. This exposes a primary amine, which can then be used for subsequent conjugation reactions, typically with electrophiles like NHS esters or isocyanates.
Data Presentation
Table 1: Reactivity of the Tosylate Group with Different Nucleophiles
| Nucleophile | Target Residue | Typical pH | Relative Reaction Rate | Resulting Linkage |
| Thiol | Cysteine | 7.0 - 8.5 | ++++ | Thioether |
| Amine | Lysine, N-terminus | 8.0 - 9.5 | ++ | Secondary Amine |
| Hydroxyl | Serine, Threonine | > 9.5 | + | Ether |
Table 2: Stability of Resulting Covalent Linkages
| Linkage | Formed From | Stability in Human Plasma (t1/2) | Cleavage Conditions |
| Thioether | Tosyl + Thiol | Very High (> 2 weeks) | Harsh chemical conditions |
| Secondary Amine | Tosyl + Amine | Very High (> 2 weeks) | Harsh chemical conditions |
| Amide | Amine + NHS Ester | High (> 1 week) | Extreme pH or enzymatic |
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for specific applications.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the protein containing a free cysteine residue in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove it prior to conjugation.
-
Reagent Preparation: Dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-100 mM.
-
Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the protein solution. Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench any unreacted linker by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM.
-
Purification: Remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by LC-MS to confirm the mass of the final product.
Protocol 2: t-Boc Deprotection of the PEGylated Protein
-
Preparation: Lyophilize the purified t-Boc-protected protein conjugate to remove all water.
-
Deprotection: Dissolve the lyophilized conjugate in a solution of 50-95% trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).
-
Reaction: Incubate at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to confirm the removal of the Boc group (mass loss of 100.12 Da).
-
Removal of TFA: Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
Purification: Immediately purify the deprotected protein conjugate by SEC or dialysis into a suitable buffer for the next step or for storage.
Application in PROTAC Synthesis
This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase).
Figure 3. General mechanism of action for a PROTAC, leading to targeted protein degradation.
The synthesis of a PROTAC using this compound would typically involve:
-
Conjugating the tosyl end of the linker to a nucleophilic handle on either the E3 ligase ligand or the target protein ligand.
-
Deprotecting the t-Boc group to reveal the primary amine.
-
Conjugating the second ligand (which would have an electrophilic handle like an NHS ester) to the newly exposed amine, completing the PROTAC structure.
This guide provides a foundational understanding of the mechanism and use of this compound. For specific applications, optimization of the described protocols is recommended.
References
An In-depth Technical Guide to the Solubility and Stability of t-Boc-N-Amido-PEG11-Tos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of t-Boc-N-Amido-PEG11-Tos, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Understanding these properties is paramount for its effective handling, storage, and application in research and development.
Core Concepts
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a tosyl group and a Boc-protected amine group. The hydrophilic PEG spacer significantly enhances the aqueous solubility of conjugated molecules.[1][2][3][][5] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc (tert-Butyloxycarbonyl) protecting group can be removed under mild acidic conditions to reveal a primary amine.[1][3]
Solubility Profile
While direct quantitative solubility data for this compound is not extensively published, a strong predictive assessment can be made based on its structural components and data from analogous compounds. The molecule's solubility is influenced by the interplay of its polar PEG chain and the less polar t-Boc and tosyl groups.
Predicted Solubility of this compound
| Solvent Classification | Solvent | Predicted Solubility | Rationale & Supporting Evidence |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A structurally similar compound, t-boc-N-amido-dPEG®₁₁-amine, is known to be soluble in DMSO.[6][7] The technical guide for t-Boc-N-amido-PEG10-Br also infers high solubility in this solvent. |
| Dimethylacetamide (DMAC) | High | The closely related t-boc-N-amido-dPEG®₁₁-amine demonstrates solubility in DMAC.[6][7] | |
| Acetonitrile (ACN) | High | t-boc-N-amido-dPEG®₁₁-amine is soluble in acetonitrile.[6][7] | |
| Chlorinated | Dichloromethane (DCM) | High | Solubility in methylene (B1212753) chloride (DCM) is reported for the analogous t-boc-N-amido-dPEG®₁₁-amine.[6][7] |
| Aqueous | Water | High | The presence of the hydrophilic PEG11 chain is explicitly stated to increase water solubility in aqueous media.[1][3] |
Stability Profile
The stability of this compound is influenced by temperature, pH, and exposure to moisture and light.
Key Stability Considerations:
| Factor | Influence on Stability | Recommendations |
| Temperature | Elevated temperatures can lead to degradation. | For long-term storage, it is recommended to keep the compound at -20°C.[8][9] |
| pH | The Boc protecting group is labile and can be cleaved under mild acidic conditions. The tosyl group can undergo hydrolysis, especially at non-neutral pH. | Maintain neutral pH for storage and handling unless deprotection of the Boc group is intended. |
| Moisture | The compound is likely hygroscopic, and moisture can facilitate hydrolysis of the tosyl group. | Store in a dry environment and consider handling under an inert atmosphere.[7] |
| Light | While not explicitly stated for this molecule, light sensitivity is a common characteristic of complex organic molecules. | It is best practice to protect the compound from light during storage and handling.[8] |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. Researchers should adapt these methodologies to their specific experimental conditions and available analytical instrumentation.
Protocol 1: Determination of Solubility
This protocol outlines a method to determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, water, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Assessment of Stability
This protocol provides a framework for evaluating the stability of this compound under various conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators
-
HPLC system
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Aliquot the stock solution into different buffers or solvents and store them under various conditions (e.g., different temperatures, light/dark).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.
-
Analyze the samples by HPLC to quantify the remaining amount of intact this compound.
-
Monitor for the appearance of degradation products.
-
Plot the percentage of the remaining compound against time to determine the degradation rate under each condition.
References
- 1. This compound, 1556847-56-3 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. t-Boc-N-Amido-PEG11-Tos_新研博美 [xinyanbm.com]
- 5. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. t-Boc-N-Amido-PEG11-alcohol, CAS 1556847-53-0 | AxisPharm [axispharm.com]
- 9. t-Boc-N-Amido-PEG7-Tos - CD Bioparticles [cd-bioparticles.net]
t-Boc-N-Amido-PEG11-Tos CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-N-Amido-PEG11-Tos. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its polyethylene (B3416737) glycol (PEG) spacer and orthogonal reactive ends. The tert-butyloxycarbonyl (Boc) protected amine and the terminal tosyl group allow for sequential and site-specific conjugation to biomolecules.
Core Properties and Molecular Data
The defining feature of this compound is its heterobifunctional nature, which enables a two-step conjugation strategy. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, particularly with thiols and amines.[1] The t-Boc protected amine provides a stable, yet readily cleavable, functionality that can be deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation reactions.[1] The hydrophilic PEG11 spacer enhances the aqueous solubility of the molecule and its conjugates.[1]
| Property | Value | Source |
| CAS Number | 1556847-56-3 | [2] |
| Molecular Weight | 755.9 g/mol | [2] |
| Chemical Formula | C34H61NO15S | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | DMSO, DCM, DMF | [2] |
| Storage | -20°C | [2] |
Applications in Bioconjugation
This compound is a versatile tool for the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its orthogonal reactivity allows for the controlled, sequential attachment of two different molecular entities. For example, a thiol-containing biomolecule (like a protein with a cysteine residue) can be reacted with the tosyl group, followed by deprotection of the Boc group to allow a second molecule (such as a small molecule drug with a carboxylic acid) to be coupled to the newly exposed amine.
Experimental Protocols
The following protocols are generalized procedures for the two key reactions involving this compound: nucleophilic substitution of the tosyl group and deprotection of the Boc-amine.
Protocol 1: Nucleophilic Substitution of the Tosyl Group with a Thiol
This protocol describes the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide) to the tosyl end of the linker.
Materials:
-
This compound
-
Thiol-containing molecule
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the thiol-containing molecule in the anhydrous solvent under an inert atmosphere.
-
Add 2-3 equivalents of a non-nucleophilic base, such as DIPEA, to the solution to facilitate the formation of the thiolate.
-
In a separate vial, dissolve 1.1-1.5 equivalents of this compound in the same solvent.
-
Add the linker solution to the thiol solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, until the starting material is consumed (typically 2-12 hours).
-
Upon completion, the product can be purified using standard chromatographic techniques (e.g., reverse-phase HPLC).
Protocol 2: t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to yield a free primary amine.
Materials:
-
Boc-protected PEG-conjugate from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS) (Optional, but recommended to prevent side reactions)
-
Cold diethyl ether
Procedure:
-
Dissolve the lyophilized Boc-protected PEG-conjugate in DCM.
-
Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the deprotection cocktail to the dissolved conjugate.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Centrifuge the mixture to pellet the product and carefully decant the supernatant.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavenger byproducts.
-
Dry the final product under vacuum. The resulting primary amine is ready for subsequent conjugation reactions.
Visualized Workflow and Signaling Pathways
Sequential Conjugation Workflow
The following diagram illustrates the logical workflow for a two-step conjugation using this compound.
Caption: Sequential conjugation workflow using this compound.
References
An In-depth Technical Guide to the Applications of t-Boc-N-Amido-PEG11-Tos in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-Amido-PEG11-Tos is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of molecules to enhance their therapeutic and diagnostic properties. This molecule features three key components: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal tosylate (Tos) group.[1][2][3] This unique architecture allows for a controlled, two-step conjugation strategy. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, particularly with thiol groups found in cysteine residues of proteins and peptides.[4] The t-Boc protecting group provides a stable mask for a primary amine, which can be selectively removed under mild acidic conditions to allow for subsequent conjugation reactions.[1][2]
The PEG11 spacer imparts several advantageous properties to the resulting bioconjugate. It enhances aqueous solubility, reduces aggregation, minimizes steric hindrance, and can prolong the circulation half-life of the conjugated molecule by reducing renal clearance and immunogenicity.[5] This technical guide provides a comprehensive overview of the applications of this compound in bioconjugation, complete with experimental protocols and data presented for easy comparison.
Core Properties and Molecular Data
The defining characteristic of this compound is its heterobifunctional nature, which facilitates sequential and site-specific conjugations.
| Property | Value | Source |
| Molecular Formula | C34H61NO15S | [2] |
| Molecular Weight | 755.9 g/mol | [2] |
| CAS Number | 1556847-56-3 | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in DMSO, DCM, DMF | [2] |
| Storage | -20°C, protected from moisture and light | [2] |
Applications in Bioconjugation
The unique properties of this compound make it a versatile tool for a range of bioconjugation applications, including:
-
PEGylation of Proteins and Peptides: Enhancing the therapeutic properties of proteins and peptides by attaching PEG chains to improve their pharmacokinetic and pharmacodynamic profiles.
-
Antibody-Drug Conjugate (ADC) Development: Serving as a linker to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[6]
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their biocompatibility, stability, and circulation time, and to introduce functional groups for further targeting.[7]
-
Development of PROTACs: Used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules that induce the degradation of specific proteins.[8]
Experimental Protocols
While specific quantitative data for this compound is not widely available in published literature, the following protocols are based on well-established procedures for similar PEG linkers with tosylate or other leaving groups and can be adapted and optimized for specific applications.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Cysteine Residue)
This protocol describes a general method for the alkylation of a cysteine residue on a protein with this compound.
Materials:
-
Protein with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2-7.5 (degassed)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M N-acetyl-cysteine or L-cysteine in water
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer.
-
If the target cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bonds.
-
Remove the reducing agent using a desalting column or dialysis against the degassed Reaction Buffer.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a known concentration (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically (a 5- to 20-fold molar excess is a common starting point).
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The reaction time can vary from 2 to 24 hours. Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry.[9][10][11][12]
-
-
Quenching:
-
Once the desired level of conjugation is achieved, quench the reaction by adding a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to react with any unreacted linker.
-
-
Purification:
-
Remove the excess linker and other reaction components by size-exclusion chromatography, dialysis, or another suitable purification method to obtain the purified protein-PEG conjugate.
-
Workflow for Thiol-Reactive Conjugation:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 1556847-56-3 | BroadPharm [broadpharm.com]
- 3. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 4. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
An In-depth Technical Guide to t-Boc-N-Amido-PEG11-Tos: A Versatile PEG Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional Polyethylene (B3416737) Glycol (PEG) linker, t-Boc-N-Amido-PEG11-Tos. This guide details its core properties, applications in bioconjugation, drug delivery, and Proteolysis Targeting Chimeras (PROTACs), and provides detailed experimental protocols for its use.
Core Concepts and Properties
This compound is a versatile chemical tool designed for the covalent linkage of molecules, particularly in the realm of biological macromolecules and drug development. Its structure comprises three key components:
-
A tert-butyloxycarbonyl (t-Boc) protected amine: This protecting group provides a stable yet readily cleavable mask for a primary amine. This allows for selective and sequential conjugation strategies, preventing unwanted side reactions. The Boc group is typically removed under mild acidic conditions.[1]
-
An eleven-unit polyethylene glycol (PEG11) spacer: This hydrophilic chain imparts several beneficial properties to the linker and its conjugates. The PEG moiety enhances aqueous solubility, improves pharmacokinetic profiles of conjugated drugs, and provides a flexible, extended spacer arm to mitigate steric hindrance between conjugated molecules.[1]
-
A terminal tosyl (Tos) group: The tosylate group is an excellent leaving group, making the linker highly reactive towards nucleophiles such as amines and thiols.[1] This reactivity allows for the stable and efficient covalent attachment of the linker to a wide range of biomolecules and surfaces.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. This information is critical for designing and executing successful conjugation experiments.
| Property | Value | Reference |
| Molecular Formula | C34H61NO15S | [2] |
| Molecular Weight | 755.9 g/mol | [2] |
| CAS Number | 1556847-56-3 | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in DMSO, DCM, DMF | [2] |
| Storage Conditions | -20°C, protected from light and moisture | [2] |
Applications in Bioconjugation and Drug Development
The unique trifunctional nature of this compound makes it a valuable reagent in several advanced applications.
Bioconjugation
The primary application of this linker is in bioconjugation, where it is used to covalently link two or more molecules, at least one of which is a biomolecule. The tosyl group's reactivity towards common functional groups on proteins and peptides, such as the thiol group of cysteine and the amine group of lysine, allows for the straightforward formation of stable bioconjugates. The PEG spacer enhances the solubility and stability of the resulting conjugate.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, this compound can be employed in the construction of Antibody-Drug Conjugates (ADCs).[3] ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The PEG linker can improve the pharmacokinetic properties of the ADC, increasing its circulation half-life and reducing immunogenicity.[] The hydrophilic nature of the PEG chain can also help to mitigate aggregation issues that can arise when conjugating hydrophobic drug payloads to antibodies.[5][6]
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] this compound is an ideal building block for PROTAC synthesis.[8] The linker's flexibility and length are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The Boc-protected amine allows for a modular and strategic approach to PROTAC assembly.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.
General Protocol for Conjugation to a Thiol-Containing Protein
This protocol describes the conjugation of the tosyl group of the linker to a free cysteine residue on a protein.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by buffer exchange.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Quenching: Quench the reaction by adding an excess of the quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to react with any unreacted linker.
-
Purification: Purify the conjugate to remove excess linker and other small molecules using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the purified conjugate by methods such as MALDI-TOF mass spectrometry to determine the degree of labeling.
General Protocol for t-Boc Deprotection
This protocol describes the removal of the t-Boc protecting group to reveal a primary amine.
Materials:
-
t-Boc protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the t-Boc protected conjugate in DCM.
-
Deprotection: Add a solution of TFA in DCM (typically 20-50% v/v) to the dissolved conjugate. If the conjugate is sensitive to the carbocation generated during deprotection, the addition of a scavenger like TIS is recommended.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm complete deprotection.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Washing and Drying: Wash the precipitate with cold diethyl ether and dry under vacuum. The resulting amine is often used in the next step without further purification.
General Protocol for PROTAC Synthesis
This protocol outlines a modular approach to PROTAC synthesis using this compound.
Materials:
-
Target protein ligand with a suitable nucleophile (e.g., amine or thiol)
-
E3 ligase ligand with a carboxylic acid or other reactive group
-
This compound
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (DMF, DCM)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
First Conjugation: React the target protein ligand with this compound in an anhydrous solvent in the presence of a suitable base. Monitor the reaction by LC-MS.
-
Purification: Purify the resulting intermediate by flash column chromatography or preparative HPLC.
-
t-Boc Deprotection: Deprotect the intermediate using the protocol described in section 3.2.
-
Second Conjugation: Couple the deprotected intermediate with the E3 ligase ligand using standard peptide coupling reagents.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the mechanism of action for PROTACs.
Conclusion
This compound is a highly versatile and valuable tool for researchers in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique combination of a protected amine, a flexible and hydrophilic PEG spacer, and a reactive tosyl group allows for the strategic and efficient synthesis of complex biomolecular conjugates. A thorough understanding of its properties and reactivity, as outlined in this guide, is key to its successful implementation in research and development, ultimately contributing to the advancement of novel therapeutics and diagnostics.
References
- 1. This compound, 1556847-56-3 | BroadPharm [broadpharm.com]
- 2. adcreview.com [adcreview.com]
- 3. t-Boc-N-amido-PEG11-amine Datasheet DC Chemicals [dcchemicals.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Deprotection of the Boc Group in t-Boc-N-Amido-PEG11-Tos
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the deprotection of the tert-butyloxycarbonyl (Boc) group from t-Boc-N-Amido-PEG11-Tos, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. This process yields a free amine, enabling subsequent conjugation to other molecules.
Introduction
This compound is a valuable tool in chemical biology and pharmaceutical sciences. It features a Boc-protected amine, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a tosyl group. The Boc group provides a stable protecting group for the amine functionality, which can be selectively removed under acidic conditions. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions. The deprotection of the Boc group is a critical step in the sequential conjugation of this linker to various biomolecules.
Deprotection Chemistry: Mechanism and Reagents
The removal of the Boc group is typically achieved through acidolysis. The most common and effective method involves the use of trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent.
The reaction proceeds via the following steps:
-
Protonation of the carbonyl oxygen of the Boc group by the acid.
-
Cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
The tert-butyl cation generated can potentially alkylate electron-rich residues, so the use of scavengers is sometimes employed, particularly in peptide synthesis.
Quantitative Data on Boc Deprotection
While specific yield and purity data for the deprotection of this compound are not extensively published, data from analogous Boc-protected amines and peptides provide valuable insights into expected outcomes. The deprotection is generally a high-yielding reaction.
| Reagent System | Substrate Type | Reaction Time | Typical Yield | Purity | Reference |
| 50% TFA in DCM | Boc-protected amines | 1-2 hours | >95% | High | [1] |
| 25% TFA in DCM | General Boc-protected substrates | 2 hours | Not specified | High | [2] |
| 1-2M HCl in Dioxane | Boc-protected amines | 1-4 hours | >90% | High | [1] |
| TFA (2 equiv.) in Ionic Liquid | Boc-amino acids | 10 minutes | >95% | High | [3][4] |
A study comparing 55% TFA in DCM with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides on average.[5]
Experimental Protocols
Below are detailed protocols for the deprotection of the Boc group from a PEG linker, which can be adapted for this compound.
Protocol 1: Standard Deprotection with TFA/DCM
This protocol is a widely used method for the efficient removal of the Boc group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether (optional, for precipitation)
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (for a 50% TFA/DCM v/v solution).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation).
-
Work-up Option A (for the TFA salt): The resulting TFA salt of the amine can often be used directly in the next step after thorough drying.
-
Work-up Option B (for the free amine):
-
Dissolve the residue in DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess TFA.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the free amine.
-
-
Work-up Option C (Precipitation): The deprotected amine salt can sometimes be precipitated by the addition of cold diethyl ether to the reaction mixture.
Monitoring the Reaction
-
TLC: The deprotected amine product is more polar than the starting material and will have a lower Rf value.
-
LC-MS: This technique can be used to monitor the disappearance of the starting material and the appearance of the product peak with the expected mass.
-
¹H NMR: The disappearance of the singlet at approximately 1.4 ppm, corresponding to the nine protons of the tert-butyl group, indicates the removal of the Boc group.
Visualizing the Process
Boc Deprotection Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrophilic properties of the PEG spacer in t-Boc-N-Amido-PEG11-Tos.
An In-Depth Technical Guide to the Hydrophilic Properties of the PEG Spacer in t-Boc-N-Amido-PEG11-Tos
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the fundamental hydrophilic properties of the Polyethylene Glycol (PEG) spacer within the heterobifunctional linker, this compound. The strategic inclusion of a discrete 11-unit PEG chain (PEG11) is central to the functionality of this reagent in bioconjugation, drug delivery, and the development of complex therapeutics like antibody-drug conjugates (ADCs).
Introduction to this compound and its PEG Spacer
This compound is a chemical linker designed with three key components:
-
A t-Boc (tert-Butyloxycarbonyl) protected amine, which allows for controlled, sequential conjugation reactions after deprotection under mild acidic conditions.[1]
-
A Tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions, enabling efficient coupling to other molecules.[1]
-
A central PEG11 spacer , a hydrophilic chain composed of 11 repeating ethylene (B1197577) oxide units.[1]
The primary role of the PEG spacer is to impart hydrophilicity, or water solubility, to the linker and any molecule it is conjugated to.[1][2] This property is critical in biomedical applications where hydrophobic drugs or proteins often suffer from poor solubility, aggregation, and rapid clearance from the body.[3][4]
The Physicochemical Basis of PEG's Hydrophilicity
The remarkable water solubility of Polyethylene Glycol arises from the molecular structure of its repeating ethylene oxide units (–CH₂CH₂O–).[5] The ether oxygen atoms along the PEG backbone are hydrophilic and can form hydrogen bonds with water molecules.[6] This interaction leads to the formation of a tightly bound hydration shell around the PEG chain, effectively making it highly water-soluble.[6]
In aqueous solutions, the PEG chain adopts a helical conformation.[5] This structure, combined with its flexibility, creates a large hydrodynamic volume that offers several advantages in drug delivery:
-
Steric Shielding : The hydration shell masks the conjugated molecule (e.g., a protein or drug) from the host's immune system, reducing immunogenicity and antigenicity.[6][7]
-
Protection from Degradation : The PEG chain provides a protective layer that shields the attached therapeutic from enzymatic degradation.[4]
-
Improved Pharmacokinetics : The increased size delays renal filtration, extending the circulation half-life of the conjugate in the bloodstream.[6][8]
Quantitative Impact of PEG Spacers on Hydrophilicity
The overall hydrophilicity of a molecule can be quantified using several methods, including the octanol-water partition coefficient (LogP) and water contact angle measurements on surface-grafted materials. While specific LogP data for this compound is not publicly available, the general effect of PEGylation is a significant decrease in LogP (increase in hydrophilicity).
The influence of PEG content on surface hydrophilicity is well-documented. As the proportion of PEG in a material increases, the surface becomes more hydrophilic, which is demonstrated by a decrease in the water contact angle.
| Component | Physicochemical Property | Impact on this compound |
| t-Boc Group | Hydrophobic | Contributes to solubility in organic solvents during synthesis. |
| PEG11 Spacer | Hydrophilic | Dominates the molecule's character, ensuring water solubility for biological applications.[1][9] |
| Tosyl Group | Hydrophobic | Functions as a leaving group for conjugation rather than influencing final solubility.[1] |
| Property Measured | Observation with Increasing PEG Content | Implication |
| Water Contact Angle | The static contact angle decreases significantly.[10] | Increased surface wettability and hydrophilicity. |
| Protein Adsorption | The amount of non-specific protein binding is reduced.[11] | Enhanced "stealth" properties and biocompatibility. |
| Aqueous Solubility | Solubility of hydrophobic molecules is dramatically improved.[3][4] | Enables formulation of otherwise insoluble drugs for intravenous administration.[6] |
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (LogP)
This protocol describes a standard "shake-flask" method coupled with High-Performance Liquid Chromatography (HPLC) for analysis, a common approach for determining LogP.[12]
Objective: To quantify the differential solubility of a compound in n-octanol and water.
Materials:
-
Compound of interest (e.g., a PEGylated molecule).
-
n-Octanol (HPLC grade), pre-saturated with water.
-
Water (HPLC grade, typically buffered to pH 7.4), pre-saturated with n-octanol.[12]
-
Phosphate buffer solution.
-
Separatory funnel or centrifuge tubes.
-
Vortex mixer and centrifuge.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or CAD).[12]
Methodology:
-
Preparation of Phases: Saturate the n-octanol with buffered water and the buffered water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.[12]
-
Sample Preparation: Accurately weigh and dissolve the compound in a pre-determined volume of one phase (e.g., water) to create a stock solution of known concentration.
-
Partitioning: a. Add equal volumes of the n-octanol and water phases to a centrifuge tube. b. Add a small, precise volume of the compound's stock solution. c. Cap the tube and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm) for 15-30 minutes to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Be cautious to avoid cross-contamination.[12]
-
HPLC Analysis: a. Analyze the aliquots from both phases by HPLC to determine the concentration of the compound in each. b. A calibration curve prepared from standards of known concentrations should be used for accurate quantification.[12]
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Assessment of Surface Hydrophilicity via Contact Angle Measurement
This protocol outlines the measurement of the static water contact angle on a surface modified with a PEG-containing molecule.
Objective: To assess the wettability of a surface, which serves as an indicator of its hydrophilic or hydrophobic nature.[13]
Materials:
-
Substrate (e.g., silicon wafer, glass slide).
-
PEG-containing compound for surface grafting.
-
Contact angle goniometer equipped with a high-resolution camera and syringe.
-
Deionized water.
Methodology:
-
Surface Preparation: Clean the substrate surface thoroughly (e.g., using piranha solution or plasma cleaning) to remove any organic contaminants.
-
Surface Modification: Graft the PEG-containing compound onto the substrate surface using an appropriate chemical method.
-
Measurement: a. Place the modified substrate on the sample stage of the goniometer. b. Using the syringe, carefully dispense a small droplet of deionized water (e.g., 2-5 µL) onto the surface. c. The camera captures a high-resolution image of the droplet at the liquid-solid interface.
-
Analysis: The software analyzes the image to measure the angle formed between the tangent of the droplet and the solid surface.
-
Interpretation:
-
Low Contact Angle (< 90°): Indicates a hydrophilic surface with good wettability.[10]
-
High Contact Angle (> 90°): Indicates a hydrophobic surface with poor wettability. A surface modified with a dense layer of PEG chains is expected to exhibit a significantly lower water contact angle compared to the unmodified substrate.[13]
-
Application Workflow: Bioconjugation
The structure of this compound is ideally suited for a two-step, controlled bioconjugation workflow. The diagram below illustrates its use in creating an antibody-drug conjugate (ADC), where the hydrophilic PEG spacer is critical for maintaining the stability and solubility of the final construct.[14]
Conclusion
The hydrophilic PEG11 spacer is the most critical functional component of the this compound linker for its application in the life sciences. By forming a hydration shell, it imparts water solubility, enhances stability, reduces immunogenicity, and improves the pharmacokinetic profile of conjugated molecules. These properties are indispensable for the development of advanced therapeutics and bioconjugates, making PEGylated linkers like this a cornerstone technology in modern drug design and delivery.
References
- 1. This compound, 1556847-56-3 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-Amido-PEG11-alcohol, CAS 1556847-53-0 | AxisPharm [axispharm.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. purepeg.com [purepeg.com]
- 7. Linker Spacer and PEGylation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. purepeg.com [purepeg.com]
- 9. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. deepdyve.com [deepdyve.com]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with t-Boc-N-Amido-PEG11-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process can enhance protein stability, increase serum half-life, reduce immunogenicity, and improve solubility.[1][2] t-Boc-N-Amido-PEG11-Tos is a heterobifunctional PEGylation reagent that facilitates the controlled conjugation of a PEG moiety to proteins.
This document provides a detailed protocol for the conjugation of proteins with this compound, subsequent purification, and characterization of the resulting PEGylated protein. The protocol uses Interferon alpha-2b as a model protein, a cytokine used in the treatment of various diseases, including hepatitis C and some cancers.[1][3]
Principle of the Reaction
The conjugation of this compound to a protein is based on a nucleophilic substitution reaction. The tosyl group (-Tos) is an excellent leaving group, making the terminal carbon of the PEG chain electrophilic. This electrophilic carbon readily reacts with nucleophilic groups on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues and the α-amino group of the N-terminus, forming a stable secondary amine linkage. The reaction is typically carried out under mild alkaline conditions to ensure the deprotonation of the amino groups, enhancing their nucleophilicity.
The other end of the PEG linker is protected by a tert-butyloxycarbonyl (t-Boc) group. This protecting group is stable under the conjugation conditions but can be removed under mild acidic conditions to reveal a primary amine, allowing for subsequent bioconjugation steps if desired.
Data Presentation
The efficiency of protein PEGylation can be influenced by several factors, including the molar ratio of the PEG reagent to the protein, pH, temperature, and reaction time. The following table summarizes representative data for the conjugation of Interferon alpha-2b with an amine-reactive PEG, illustrating the impact of the PEG-to-protein molar ratio on the distribution of PEGylated species.
Table 1: Effect of Molar Ratio of PEG Reagent on the Distribution of PEGylated Interferon alpha-2b Species.
| Molar Ratio (PEG:Protein) | Unmodified Protein (%) | Mono-PEGylated Protein (%) | Di-PEGylated Protein (%) | Poly-PEGylated Protein (%) |
| 1:1 | 65 | 30 | 5 | <1 |
| 5:1 | 20 | 65 | 13 | 2 |
| 10:1 | 5 | 70 | 20 | 5 |
| 20:1 | <1 | 60 | 30 | 10 |
Note: Data is representative and based on typical outcomes for amine-reactive PEGylation of proteins. Actual results may vary depending on the specific protein and reaction conditions.
Experimental Protocols
Protein Conjugation with this compound
This protocol details the conjugation of this compound to Interferon alpha-2b.
Materials:
-
Interferon alpha-2b
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate (B84403) buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (10 kDa MWCO) or centrifugal filter units
-
Purification columns (e.g., ion exchange, size exclusion)
Procedure:
-
Protein Preparation: Dissolve Interferon alpha-2b in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO. Then, dilute the PEG solution with the conjugation buffer to the desired concentration. A 5 to 20-fold molar excess of the PEG reagent over the protein is a recommended starting range.
-
Conjugation Reaction: Add the prepared this compound solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal reaction time should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Removal of Unreacted PEG: Remove the excess unreacted PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using centrifugal filter units.
Purification of PEGylated Protein
The reaction mixture will contain a heterogeneous mixture of unmodified protein, mono-PEGylated, di-PEGylated, and poly-PEGylated species. Chromatographic techniques are employed to separate these different forms.
a) Ion Exchange Chromatography (IEX):
-
Principle: PEGylation shields the surface charges of the protein, altering its isoelectric point. This change in charge allows for the separation of different PEGylated species by IEX.
-
Procedure:
-
Equilibrate a cation or anion exchange column with a low-salt buffer.
-
Load the dialyzed reaction mixture onto the column.
-
Elute the bound proteins using a linear gradient of increasing salt concentration.
-
Collect fractions and analyze them by SDS-PAGE and/or RP-HPLC to identify the desired PEGylated species.
-
b) Size Exclusion Chromatography (SEC):
-
Principle: PEGylation increases the hydrodynamic radius of the protein. SEC separates molecules based on their size, allowing for the separation of PEGylated proteins from the unmodified protein.
-
Procedure:
-
Equilibrate an SEC column with a suitable buffer.
-
Load the concentrated reaction mixture or IEX-purified fractions onto the column.
-
Elute the proteins with the same buffer. Larger molecules (more PEG chains) will elute earlier.
-
Collect fractions and analyze for purity.
-
Characterization of PEGylated Protein
a) Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will exhibit a significant increase in apparent molecular weight, appearing as higher molecular weight bands compared to the unmodified protein.
-
Procedure:
-
Run samples of the unmodified protein, the reaction mixture, and purified fractions on an SDS-PAGE gel.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analyze the band shifts to assess the extent of PEGylation.
-
b) Mass Spectrometry (MS):
-
Principle: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the precise molecular weight of the protein conjugates, confirming the number of attached PEG chains.
-
Procedure:
-
Prepare samples of the unmodified and PEGylated protein for MS analysis.
-
Acquire the mass spectra.
-
The mass difference between the PEGylated and unmodified protein will correspond to the mass of the attached PEG chains.
-
c) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: RP-HPLC separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of the protein, leading to a shorter retention time on a reverse-phase column compared to the unmodified protein.
-
Procedure:
-
Inject samples onto a C4 or C8 reverse-phase column.
-
Elute using a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid).
-
Monitor the elution profile to assess the purity and heterogeneity of the PEGylated product.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the production and characterization of a PEGylated protein.
Caption: Workflow for protein PEGylation.
Signaling Pathway
PEGylated Interferon alpha-2b exerts its therapeutic effect by binding to its receptor and activating the JAK-STAT signaling pathway. This leads to the transcription of interferon-stimulated genes (ISGs) that have antiviral, antiproliferative, and immunomodulatory effects.
Caption: Interferon alpha-2b signaling pathway.
References
- 1. Structural and biological characterization of pegylated recombinant interferon alpha-2b and its therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and biologic characterization of pegylated recombinant IFN-alpha2b - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for t-Boc-N-Amido-PEG11-Tos in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-N-Amido-PEG11-Tos is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in bioconjugation and drug delivery.[1] This linker possesses a molecular weight of 755.9 g/mol and the chemical formula C34H61NO15S.[1] Its structure features two key reactive groups at either end of a hydrophilic 11-unit PEG spacer. One terminus is a tert-butyloxycarbonyl (Boc)-protected amine, while the other is a tosyl (Tos) group.[1]
The hydrophilic PEG spacer enhances the aqueous solubility of the conjugated molecule.[1] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to nucleophiles such as thiols or amines.[1] The Boc-protected amine provides an orthogonal handle for conjugation; it remains stable during the initial reaction and can be deprotected under mild acidic conditions to reveal a primary amine for subsequent modification.[1] This dual functionality makes this compound a versatile tool for the sequential and controlled construction of complex drug delivery systems, including functionalized nanoparticles and antibody-drug conjugates (ADCs).
Key Properties of this compound:
| Property | Value |
| Molecular Weight | 755.9 g/mol [1] |
| Chemical Formula | C34H61NO15S[1] |
| Purity | Typically ≥98%[1] |
| Solubility | Soluble in DMSO, DCM, DMF[1] |
| Storage | -20°C, protected from light and moisture[1] |
Data Presentation: Impact of PEGylation on Drug Delivery Vehicle Characteristics
The incorporation of PEG linkers, such as this compound, into drug delivery systems can significantly alter their physicochemical and pharmacokinetic properties. The following tables summarize representative quantitative data from studies on PEGylated nanoparticles, illustrating these effects.
Table 1: Effect of PEGylation on Nanoparticle Size and Drug Loading Efficiency
| Nanoparticle Formulation | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Drug Loading Efficiency (%) |
| Non-PEGylated Nanoparticles | 180 ± 25 | 0.25 | 75 ± 8 |
| PEGylated Nanoparticles | 210 ± 30 | 0.18 | 68 ± 10 |
Note: Data are illustrative and compiled from typical results reported for lipid-based or polymeric nanoparticles. The increase in size upon PEGylation is expected due to the hydrophilic PEG chains extending from the nanoparticle surface. Drug loading efficiency may slightly decrease as the PEG layer can sometimes interfere with drug encapsulation.
Table 2: Comparative In Vitro Drug Release Kinetics
| Time (hours) | Cumulative Drug Release (%) - Non-PEGylated | Cumulative Drug Release (%) - PEGylated |
| 2 | 45 | 20 |
| 8 | 80 | 45 |
| 24 | 95 | 70 |
| 48 | >98 | 85 |
Note: This table represents typical drug release profiles. PEGylated systems often exhibit a more sustained and controlled release of the encapsulated drug due to the steric hindrance provided by the PEG layer, which can slow down drug diffusion.
Table 3: Influence of PEGylation on In Vivo Pharmacokinetics
| Parameter | Non-PEGylated Nanoparticles | PEGylated Nanoparticles |
| Plasma Half-life (t½) | ~ 2 hours | ~ 18 hours |
| Area Under the Curve (AUC) | Low | High (e.g., 5-10 fold increase) |
| Clearance (CL) | High | Low |
| Volume of Distribution (Vd) | High | Low |
Note: These values are representative of trends observed in preclinical models. The "stealth" effect conferred by the PEG layer reduces opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), leading to significantly prolonged circulation times and increased drug exposure in the bloodstream.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in the preparation of functionalized nanoparticles for targeted drug delivery.
Protocol 1: Two-Step Functionalization of Nanoparticles
This protocol describes the sequential conjugation of a targeting ligand (e.g., a peptide containing a thiol group) and a therapeutic agent (e.g., a small molecule drug with an amine-reactive group) to a pre-formed nanoparticle (e.g., liposome (B1194612) or polymeric nanoparticle) using this compound.
Materials:
-
Pre-formed nanoparticles with surface-accessible functional groups (e.g., hydroxyls or amines)
-
This compound
-
Thiol-containing targeting ligand (e.g., RGD peptide)
-
Amine-reactive therapeutic drug (e.g., NHS-ester of a cytotoxic drug)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction buffers (e.g., PBS, MES buffer)
-
Size exclusion chromatography (SEC) columns for purification
Procedure:
Step 1: Conjugation of the Targeting Ligand via the Tosyl Group
-
Nanoparticle Preparation: Disperse the pre-formed nanoparticles in an appropriate reaction buffer (e.g., PBS, pH 7.5-8.5).
-
Linker Activation: Dissolve this compound in anhydrous DMF or DCM.
-
Conjugation: Add a 10 to 20-fold molar excess of the dissolved linker to the nanoparticle dispersion. The tosyl group will react with nucleophilic groups on the nanoparticle surface. The reaction is typically carried out at room temperature for 4-12 hours with gentle stirring.
-
Purification: Remove the excess linker by dialysis or size exclusion chromatography.
-
Ligand Attachment: Dissolve the thiol-containing targeting ligand in the reaction buffer. Add this solution to the linker-modified nanoparticles. The thiol group of the ligand will displace the tosyl group on the linker. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purification: Purify the ligand-conjugated nanoparticles using SEC to remove the unreacted ligand.
Step 2: Deprotection of the Boc Group and Conjugation of the Therapeutic Agent
-
Deprotection: Resuspend the purified nanoparticles from Step 1 in a 1:1 mixture of DCM and TFA. Stir the reaction at room temperature for 30-60 minutes to remove the Boc protecting group, exposing the primary amine.
-
Neutralization and Buffer Exchange: Neutralize the reaction with DIPEA and perform buffer exchange into a suitable buffer for the next conjugation step (e.g., PBS, pH 7.4) using SEC.
-
Drug Conjugation: Dissolve the amine-reactive therapeutic drug in a minimal amount of a compatible organic solvent (e.g., DMSO). Add this solution to the deprotected nanoparticle dispersion. The amine-reactive group of the drug will react with the newly exposed amine on the PEG linker.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light if the drug is light-sensitive.
-
Final Purification: Purify the final drug-loaded and targeted nanoparticles using SEC to remove any unreacted drug and other small molecules.
-
Characterization: Characterize the final product for size, zeta potential, drug loading, and ligand conjugation efficiency.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the in vitro cytotoxicity of the drug-loaded nanoparticles against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Drug-loaded nanoparticles
-
Control nanoparticles (without drug)
-
Free drug solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and control nanoparticles in complete medium.
-
Dosing: Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-step functionalization of nanoparticles.
Representative Signaling Pathway: PI3K/Akt Pathway in Cancer
Many anticancer drugs delivered by nanoparticles target key signaling pathways that regulate cell growth and survival. The PI3K/Akt pathway is a frequently dysregulated pathway in cancer.
References
Application Notes and Protocols for Surface Modification Using t-Boc-N-Amido-PEG11-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of materials is a cornerstone of modern biomedical research and drug development. The ability to control the interactions between a material and its biological environment is critical for applications ranging from biocompatible implants and targeted drug delivery systems to advanced biosensors and cell culture platforms. Poly(ethylene glycol) (PEG) is a widely utilized polymer for these applications due to its hydrophilicity, biocompatibility, and ability to reduce non-specific protein adsorption, a phenomenon known as bio-fouling.
This document provides detailed application notes and protocols for the use of t-Boc-N-Amido-PEG11-Tos , a heterobifunctional PEG linker, for the controlled modification of surfaces. This reagent features a tosyl group for covalent attachment to amine-functionalized surfaces and a tert-butyloxycarbonyl (t-Boc) protected amine. The t-Boc group allows for a two-step functionalization strategy: initial immobilization of the PEG linker, followed by deprotection to reveal a terminal primary amine that can be used for the covalent attachment of a wide range of biomolecules, such as proteins, peptides, or small molecule drugs.
Data Presentation
The following table summarizes representative quantitative data for the key stages of surface modification using a PEGylation strategy. The values are based on typical results reported for similar surface modification workflows and serve as a guide for expected changes in surface properties.[1][2]
| Surface Stage | Water Contact Angle (°) | C (1s) Atomic % | O (1s) Atomic % | N (1s) Atomic % | Si (2p) Atomic % |
| Bare Silicon Wafer | < 20 | ~15 | ~45 | 0 | ~40 |
| Amine-Functionalized (APTES) | 45 - 70 | ~30 | ~35 | ~5 | ~30 |
| After t-Boc-PEG-Tos Immobilization | 60 - 75 | ~65 | ~25 | ~3 | ~7 |
| After t-Boc Deprotection | 50 - 65 | ~63 | ~26 | ~4 | ~7 |
| After Biomolecule Conjugation | 65 - 80 | ~70 | ~20 | ~6 | ~4 |
Experimental Protocols
Protocol 1: Immobilization of this compound on an Amine-Functionalized Surface
This protocol describes the covalent attachment of the PEG linker to a surface presenting primary amine groups, such as an aminosilanized silicon or glass surface. The reaction proceeds via nucleophilic substitution, where the surface amine displaces the tosyl group on the PEG linker.[3]
Materials:
-
Amine-functionalized substrate (e.g., APTES-coated silicon wafer)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
Procedure:
-
Thoroughly clean the amine-functionalized substrate by sonicating in ethanol (B145695) and then water, followed by drying under a stream of inert gas.
-
Prepare a solution of this compound in the anhydrous solvent. A typical concentration is 10-20 mM.
-
Add DIPEA to the PEG-Tos solution to act as a proton scavenger. A 2-3 molar excess relative to the PEG linker is recommended.
-
Place the amine-functionalized substrate in the reaction vessel and immerse it in the PEG-Tos/DIPEA solution.
-
Purge the reaction vessel with an inert gas and seal it.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
After the reaction, remove the substrate from the solution and wash it thoroughly with the reaction solvent (e.g., DMF), followed by ethanol and deionized water to remove any unbound PEG linker.
-
Dry the substrate under a stream of inert gas.
Protocol 2: Deprotection of the t-Boc Group
This protocol uses Trifluoroacetic acid (TFA) to remove the t-Boc protecting group, exposing a primary amine on the surface.
Materials:
-
Substrate with immobilized this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization solution (e.g., 5% DIPEA in DCM or saturated sodium bicarbonate solution)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare the deprotection solution: a mixture of 20-50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Immerse the substrate with the immobilized PEG linker in the deprotection solution.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Remove the substrate and wash it thoroughly with DCM.
-
Neutralize the surface by immersing it in the neutralization solution for 5-10 minutes. This step is crucial to deprotonate the newly formed amine trifluoroacetate (B77799) salt.
-
Rinse the substrate thoroughly with DCM, followed by ethanol and deionized water.
-
Dry the substrate under a stream of inert gas. The surface now presents a terminal primary amine and is ready for bioconjugation.
Protocol 3: Conjugation of a Carboxylated Biomolecule
This protocol describes the coupling of a molecule containing a carboxylic acid group (e.g., a protein, peptide, or small molecule drug) to the amine-terminated PEG surface using carbodiimide (B86325) chemistry.
Materials:
-
Substrate with amine-terminated PEG11
-
Biomolecule with a terminal carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M ethanolamine, pH 8.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Activation of the Biomolecule: a. Dissolve the carboxylated biomolecule in the Activation Buffer. b. Add EDC and NHS (or sulfo-NHS) to the biomolecule solution. A 5-10 molar excess of EDC and NHS over the biomolecule is typical. c. Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Coupling to the Surface: a. Immediately add the activated biomolecule solution to the amine-terminated PEG surface. b. Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching and Washing: a. Remove the coupling solution. b. Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted NHS-esters on the biomolecule and any remaining surface amines. c. Wash the substrate extensively with Wash Buffer (e.g., 3 x 5 minutes) and then with deionized water to remove non-covalently bound biomolecules.
-
Drying: a. Dry the functionalized surface under a stream of inert gas.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A Mild Method for Surface-Grafting PEG Onto Segmented Poly(Ester-Urethane) Film with High Grafting Density for Biomedical Purpose [mdpi.com]
- 3. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for t-Boc-N-Amido-PEG11-Tos in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects these two components is critical to the ADC's overall efficacy, stability, and pharmacokinetic profile. t-Boc-N-Amido-PEG11-Tos is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer, offering significant advantages in ADC development.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs. The key features of this linker include a tert-butyloxycarbonyl (Boc)-protected amine and a tosyl (Tos) group. The Boc group provides a stable protecting group for the amine, allowing for sequential conjugation, while the tosyl group is an excellent leaving group for nucleophilic substitution reactions.[1] The hydrophilic 11-unit PEG spacer enhances the solubility of the ADC, reduces aggregation, and can improve its pharmacokinetic properties.[1]
Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Molecular Formula | C34H61NO15S | [1] |
| Molecular Weight | 755.9 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage | -20°C, protected from light and moisture | [1] |
| Functional Group 1 | Boc-protected amine (deprotected under mild acidic conditions) | [1] |
| Functional Group 2 | Tosyl (good leaving group for nucleophilic substitution) | [1] |
Advantages of PEGylation in ADCs
The incorporation of a PEG spacer in ADC linkers offers several benefits that can lead to a more effective and safer therapeutic.
| Advantage | Description | References |
| Improved Solubility | The hydrophilic nature of the PEG chain enhances the aqueous solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can prevent aggregation and improve the overall developability of the ADC. | [2] |
| Enhanced Pharmacokinetics | PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation half-life. This can result in greater exposure of the tumor to the ADC. | [3] |
| Reduced Immunogenicity | The PEG chain can shield the ADC from the immune system, potentially reducing its immunogenicity. | |
| Improved Stability | PEG linkers can contribute to the overall stability of the ADC in circulation, preventing premature release of the cytotoxic payload. | [2][3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies, payloads, and conjugation strategies.
Protocol 1: Conjugation of this compound to a Cytotoxic Payload
This protocol describes the reaction of the tosyl group of the linker with a nucleophilic group (e.g., a hydroxyl or thiol) on the cytotoxic payload.
Materials:
-
This compound
-
Cytotoxic payload with a nucleophilic functional group
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Analytical equipment for reaction monitoring (e.g., LC-MS)
Procedure:
-
Dissolve the cytotoxic payload in the anhydrous solvent in the reaction vessel.
-
Add the non-nucleophilic base to the reaction mixture.
-
In a separate container, dissolve this compound in the anhydrous solvent.
-
Slowly add the linker solution to the payload solution while stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by LC-MS until the desired level of conversion is achieved.
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques (e.g., flash chromatography or preparative HPLC) to isolate the payload-linker conjugate.
Protocol 2: Boc Deprotection of the Payload-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation to the antibody.
Materials:
-
Boc-protected payload-linker conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel
-
Stirring apparatus
-
Solvent removal apparatus (e.g., rotary evaporator)
Procedure:
-
Dissolve the Boc-protected payload-linker conjugate in DCM in the reaction vessel.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.[4]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
The resulting deprotected payload-linker (as a TFA salt) can be used directly in the next step or further purified.
Protocol 3: Antibody-Payload Conjugation
This protocol describes the conjugation of the deprotected payload-linker to the antibody. This example assumes conjugation to lysine (B10760008) residues via an activated N-hydroxysuccinimide (NHS) ester of the payload-linker.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected payload-linker
-
NHS ester activation reagents (e.g., N,N'-Disuccinimidyl carbonate)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activate the carboxylic acid of a payload-linker (if not already an ester) to an NHS ester using standard coupling chemistry.
-
Prepare the antibody solution at a suitable concentration.
-
Dissolve the activated payload-linker-NHS ester in a minimal amount of anhydrous solvent.
-
Add the activated payload-linker solution to the antibody solution with gentle mixing. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a small molecule with a free amine (e.g., Tris or lysine).
-
Purify the resulting ADC using size-exclusion chromatography to remove excess linker and other small molecules.
-
Characterize the ADC to determine protein concentration, DAR, and aggregation levels.
Data Presentation: Impact of PEGylation on ADC Properties
| ADC Construct | Linker Type | Mean Residence Time (MRT) in vivo (hours) | Plasma Clearance (mL/h/kg) | Reference |
| ADC-X | Non-PEGylated | 30 | 0.5 | [5] |
| ADC-X-PEG8 | Linear PEG8 | Approaching parental antibody levels | Significantly reduced compared to smaller PEGs | [6] |
| ADC-X-PEG12 | Linear PEG12 | 60 | 0.25 | [5] |
| ADC-X-PEG24 | Linear PEG24 | Prolonged half-life | Slower clearance rates | [7][8] |
Note: Data is illustrative and based on trends observed in the literature. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.
Signaling Pathway: HER2
Many ADCs are designed to target the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers, including breast and gastric cancers.[9] Upon dimerization, HER2 activates downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which promote cell proliferation, survival, and invasion.[10][11][12] ADCs targeting HER2 can internalize upon binding and release their cytotoxic payload, leading to the death of the cancer cell.
Conclusion
This compound is a versatile and valuable tool for the development of next-generation ADCs. Its heterobifunctional nature allows for a controlled and sequential conjugation strategy, while the inclusion of a PEG11 spacer can significantly improve the physicochemical and pharmacokinetic properties of the resulting conjugate. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists working to design and synthesize novel ADCs with enhanced therapeutic potential.
References
- 1. This compound, 1556847-56-3 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: Utilizing t-Boc-N-Amido-PEG11-Tos in Peptide Synthesis
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a premier strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, prolongs circulation half-life, enhances solubility, and shields it from proteolytic degradation and immune recognition.[1][2]
The t-Boc-N-Amido-PEG11-Tos is a high-purity, heterobifunctional linker designed for the precise incorporation of a discrete eleven-unit PEG spacer into a peptide. Its structure offers a strategic advantage in bioconjugation:
-
t-Boc Protected Amine: The tert-butyloxycarbonyl (t-Boc) group provides a stable, acid-labile protection for the terminal amine. This allows for the initial conjugation reaction to occur at the other end of the linker, with the option for subsequent deprotection and further functionalization of the newly exposed amine.[3][4]
-
PEG11 Spacer: The hydrophilic PEG chain enhances the water solubility of the target peptide.[4][5]
-
Tosyl (Tos) Group: The p-toluenesulfonyl (tosyl) group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions.[4][6][7] It readily reacts with primary amines, such as the N-terminal amine of a peptide or the epsilon-amine of a lysine (B10760008) residue, to form a stable secondary amine linkage.[6][8]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the effective use of this compound for peptide PEGylation.
Experimental Protocols
Protocol 1: Solution-Phase N-Terminal PEGylation of a Peptide
This protocol describes the conjugation of this compound to the N-terminal amine of a purified, resin-cleaved peptide in solution.
Materials:
-
Purified peptide with a free N-terminal amine
-
This compound
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
-
Nitrogen or Argon gas line
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for monitoring and purification
Methodology:
-
Peptide Dissolution: Dissolve the purified peptide in a minimal amount of DMF or a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.0-9.5). Ensure the peptide is fully dissolved.
-
Reagent Preparation: In a separate vial, dissolve this compound in anhydrous DMF. A 3- to 5-fold molar excess relative to the peptide is recommended as a starting point.
-
pH Adjustment: Add 3-5 equivalents of DIPEA to the peptide solution to raise the pH to approximately 8.5-9.5. This deprotonates the N-terminal amine, increasing its nucleophilicity.[8]
-
Conjugation Reaction: Add the this compound solution to the peptide solution.
-
Incubation: Seal the reaction vessel and stir the mixture at room temperature (20-25°C) for 12-24 hours. For sensitive peptides, the reaction can be performed at 4°C for 24-48 hours. It is advisable to conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them via RP-HPLC or LC-MS. Look for the disappearance of the starting peptide peak and the appearance of a new, earlier-eluting peak corresponding to the PEGylated peptide.
-
Purification: Once the reaction is complete, purify the PEGylated peptide from unreacted starting materials and byproducts using preparative RP-HPLC.[9]
Protocol 2: t-Boc Deprotection of PEGylated Peptide
This protocol is for removing the t-Boc group to expose a primary amine for further functionalization.
Materials:
-
Lyophilized, purified t-Boc-PEG11-peptide
-
Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM) (optional, for dissolution)
-
Cold diethyl ether
-
Centrifuge
Methodology:
-
Dissolution: Dissolve the t-Boc protected PEG-peptide in DCM or directly in the deprotection cocktail.
-
Deprotection Reaction: Add the freshly prepared deprotection cocktail to the dissolved conjugate.[10][11] Stir the reaction mixture at room temperature for 1-2 hours.
-
Peptide Precipitation: After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. Add cold diethyl ether (at least 10 times the volume of the reaction mixture) to precipitate the deprotected peptide.[12]
-
Isolation and Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether to remove residual TFA and scavengers.[12]
-
Drying: Dry the final peptide pellet under vacuum to obtain the deprotected PEGylated peptide as a TFA salt.
Data Presentation
The following table summarizes typical quantitative parameters for the PEGylation and deprotection protocols. Note that optimal conditions should be determined empirically for each specific peptide.
| Parameter | PEGylation Reaction | t-Boc Deprotection |
| Solvent | DMF, DMSO, or aqueous buffer | 95:2.5:2.5 TFA/H₂O/TIS |
| Molar Ratio (Reagent:Peptide) | 3:1 to 5:1 | N/A |
| Base (Equivalents) | DIPEA (3-5 eq.) | N/A |
| Reaction pH | 8.0 - 9.5 | < 1 |
| Temperature | 20-25°C (or 4°C) | 20-25°C |
| Reaction Time | 12 - 24 hours | 1 - 2 hours |
| Expected Yield (Post-Purification) | 40 - 70% | > 90% |
Visualizations
Workflow for Peptide PEGylation
The diagram below illustrates the general workflow for the synthesis, PEGylation, and purification of a peptide using this compound.
Caption: Workflow for peptide synthesis and subsequent PEGylation.
PEGylation Reaction Pathway
This diagram shows the chemical reaction between a peptide's N-terminal amine and this compound.
Caption: Nucleophilic substitution reaction for peptide PEGylation.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. This compound, 1556847-56-3 | BroadPharm [broadpharm.com]
- 5. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. interchim.fr [interchim.fr]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes: PEGylation of Nanoparticles with t-Boc-N-Amido-PEG11-Tos
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a cornerstone strategy in nanomedicine. It is employed to enhance the systemic circulation time, stability, and biocompatibility of nanoparticles. By forming a hydrophilic protective layer, PEGylation reduces nonspecific protein adsorption (opsonization), minimizes clearance by the reticuloendothelial system (RES), and can improve nanoparticle diffusion through biological barriers.[1][2][3]
The reagent t-Boc-N-Amido-PEG11-Tos is a heterobifunctional linker designed for a two-stage functionalization process. It features three key components:
-
Tosyl (Tos) Group : A tosylate is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic substitution.[4][5] This allows for efficient reaction with nucleophiles commonly found or introduced onto nanoparticle surfaces, such as primary amines (-NH2).
-
t-Boc Protected Amine : The other end of the PEG linker is terminated with a primary amine that is protected by a tert-butyloxycarbonyl (t-Boc) group. This protecting group is stable under the conditions required for the initial PEGylation reaction but can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid) to expose the primary amine.[6][7]
-
PEG11 Spacer : The eleven-unit polyethylene glycol chain provides a flexible, hydrophilic spacer that increases the aqueous solubility of the nanoparticle construct.[1]
This dual functionality allows for a modular approach: first, the nanoparticle is "stealthed" via PEGylation, and second, the newly exposed amine can be used for subsequent conjugation of targeting ligands, drugs, or imaging agents.
Experimental Protocols
This section provides detailed protocols for the functionalization of a model nanoparticle system (amine-functionalized silica (B1680970) nanoparticles) with this compound, followed by the deprotection of the t-Boc group.
Protocol 1: Amine Functionalization of Silica Nanoparticles
Objective: To introduce primary amine groups onto the surface of silica nanoparticles (SiNPs) to serve as reactive sites for PEGylation.
Materials:
-
Silica Nanoparticles (SiNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene (B28343)
-
Deionized (DI) Water
Procedure:
-
Disperse the as-synthesized SiNPs in anhydrous toluene.
-
Add APTES to the nanoparticle dispersion (a typical ratio is 1 mL APTES per 100 mg of SiNPs).
-
Reflux the mixture for 12 hours under an inert atmosphere (e.g., Nitrogen or Argon) with vigorous stirring.[8]
-
Allow the reaction to cool to room temperature.
-
Collect the amine-functionalized SiNPs (SiNP-NH2) by centrifugation.
-
Wash the SiNP-NH2 three times with toluene and then three times with ethanol to remove unreacted APTES.
-
Dry the nanoparticles under vacuum and store them under an inert atmosphere until use.
Protocol 2: PEGylation with this compound
Objective: To covalently attach the this compound linker to the amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized Nanoparticles (NP-NH2)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Diethyl ether
Procedure:
-
Disperse the dried NP-NH2 in anhydrous DCM.
-
In a separate vial, dissolve this compound (5-10 molar excess relative to estimated surface amine groups) in anhydrous DCM.
-
Add the PEG-Tos solution to the nanoparticle dispersion with stirring.
-
Add TEA (2-3 molar equivalents relative to the PEG-Tos) to the reaction mixture to act as a base.[9]
-
Allow the reaction to stir for 24 hours at room temperature under an inert atmosphere.[9]
-
Collect the PEGylated nanoparticles (NP-PEG-NH-Boc) by precipitation with excess diethyl ether followed by centrifugation.
-
Wash the nanoparticles three times with fresh DCM to remove unreacted PEG and base.
-
Dry the NP-PEG-NH-Boc product under vacuum.
Protocol 3: Deprotection of t-Boc Group
Objective: To remove the t-Boc protecting group to expose the terminal primary amine for subsequent conjugation.
Materials:
-
NP-PEG-NH-Boc
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Disperse the dried NP-PEG-NH-Boc in DCM.
-
Prepare a deprotection solution of 50% TFA in DCM (v/v).
-
Add the TFA solution to the nanoparticle dispersion and stir at room temperature for 1-2 hours.[6]
-
Remove the DCM and excess TFA by rotary evaporation or centrifugation and decantation.
-
To neutralize the resulting amine salt, resuspend the nanoparticles in PBS (pH 7.4).[6]
-
Wash the deprotected nanoparticles (NP-PEG-NH2) three times with PBS by centrifugation and redispersion to remove residual TFA salts.
-
The final amine-functionalized PEGylated nanoparticles are now ready for characterization and further conjugation.
Characterization and Data Presentation
Successful PEGylation is confirmed by a suite of characterization techniques that measure changes in the physicochemical properties of the nanoparticles.
Key Characterization Methods:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and Polydispersity Index (PDI). A successful PEGylation will result in an increase in the hydrodynamic diameter. A PDI value below 0.25 is generally desirable.[8]
-
Zeta Potential Analysis: Measures the surface charge of the nanoparticles. The reaction of the PEG-Tos with surface amines neutralizes some positive charges, and the PEG layer shields the remaining surface charge, typically shifting the zeta potential towards neutral.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic ether bonds (C-O-C) of the PEG chains on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): Quantifies the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to PEG degradation at elevated temperatures.[8]
-
Trinitrobenzene Sulfonic Acid (TNBS) Assay: A colorimetric assay used to quantify the number of free primary amino groups on the nanoparticle surface before and after PEGylation to determine the reaction efficiency.[10]
Table 1: Representative Data on Nanoparticle Size and Polydispersity Data is representative of typical results observed upon PEGylation of nanoparticles and is compiled from literature sources.[10][11]
| Sample | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| Bare Nanoparticles (NP-NH2) | 155.3 | 0.18 |
| PEGylated Nanoparticles (NP-PEG-NH2) | 217.0 | 0.15 |
Table 2: Representative Data on Nanoparticle Surface Charge Data is representative of typical results observed upon PEGylation of nanoparticles and is compiled from literature sources.[10]
| Sample | Zeta Potential (mV) |
| Bare Nanoparticles (NP-NH2) | +35.2 |
| PEGylated Nanoparticles (NP-PEG-NH-Boc) | +5.8 |
| Deprotected Nanoparticles (NP-PEG-NH2) | +12.5 |
Visualizations
Chemical Reaction Scheme
The core of the PEGylation protocol is the nucleophilic substitution reaction where a primary amine on the nanoparticle surface attacks the terminal carbon of the PEG chain, displacing the tosylate leaving group.
Caption: Covalent attachment of this compound to an amine-functionalized nanoparticle.
Experimental Workflow
The following diagram illustrates the complete workflow from the initial nanoparticle surface modification to the final, ready-to-use PEGylated product.
Caption: Step-by-step workflow for the PEGylation and subsequent deprotection of nanoparticles.
References
- 1. broadpharm.com [broadpharm.com]
- 2. amt.tstu.ru [amt.tstu.ru]
- 3. creativepegworks.com [creativepegworks.com]
- 4. mdpi.com [mdpi.com]
- 5. t-Boc-N-Amido-PEG7-Tos - CD Bioparticles [cd-bioparticles.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions with t-Boc-N-Amido-PEG11-Tos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the nucleophilic substitution of t-Boc-N-Amido-PEG11-Tos. This versatile heterobifunctional PEG linker is instrumental in bioconjugation, drug delivery, and surface modification.[1][2] The tosyl group serves as an excellent leaving group for reactions with various nucleophiles, while the t-Boc protected amine allows for subsequent, orthogonal deprotection and further functionalization.[1]
General Reaction Scheme
The fundamental reaction involves the displacement of the tosylate group by a nucleophile (Nu:), as depicted in the workflow below. This SN2 reaction is typically carried out in polar aprotic solvents.[3]
Caption: General workflow for nucleophilic substitution.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with common nucleophiles. These conditions are adapted from protocols for similar PEG-halide and PEG-tosylate linkers and may require optimization for specific applications.
| Nucleophile | Reagent(s) | Solvent(s) | Typical Molar Excess (Nucleophile:PEG-Tos) | Temperature | Typical Reaction Time | pH | Expected Yield |
| Primary Amine | R-NH₂ | DMF, DMSO, DCM | 5-fold excess of PEG linker[4] | Room Temperature | 24 hours | 8.5[4] | >95%[3] |
| Thiol | R-SH | DMF, DMSO, PBS | 3-fold excess of PEG linker[4] | Room Temperature | 4 hours | 7.0 - 7.5[5] | >95%[3] |
| Azide (B81097) | Sodium Azide (NaN₃) | DMF, PEG 400 | 1.2-fold excess of NaN₃[6] | Room Temperature | 1 - 2 hours | N/A | >90%[6] |
Note: The provided yields are based on similar reactions and may vary depending on the specific substrate and reaction conditions.[3][6]
Experimental Protocols
Protocol 1: Reaction with a Primary Amine
This protocol describes a general procedure for conjugating an amine-containing molecule to this compound.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Quenching solution (e.g., Tris or glycine (B1666218) buffer)
Procedure:
-
Dissolve the amine-containing molecule in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.[4]
-
Dissolve this compound in a minimal amount of DMF or DMSO.[1]
-
Add the dissolved this compound to the solution of the amine-containing molecule to achieve a 5-fold molar excess of the PEG reagent.[4]
-
Incubate the reaction mixture at room temperature (25°C) for 24 hours with gentle stirring.[4]
-
Quench the reaction by adding an amine-containing buffer such as Tris or glycine to react with any unreacted PEG-Tos.[7]
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.[7]
Protocol 2: Reaction with a Thiol
This protocol provides a general method for the site-specific conjugation of this compound to a cysteine residue or other thiol-containing molecule.
Materials:
-
This compound
-
Thiol-containing molecule
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5, degassed)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
(Optional) Reducing agent (e.g., TCEP) if starting with disulfide bonds.
Procedure:
-
If necessary, reduce any disulfide bonds in the thiol-containing molecule using a suitable reducing agent like TCEP. Remove the excess reducing agent.[8]
-
Dissolve the thiol-containing molecule in the reaction buffer.
-
Dissolve this compound in a minimal amount of DMF or DMSO.[1]
-
Add the dissolved this compound to the solution of the thiol-containing molecule to achieve a 3-fold molar excess of the PEG reagent.[4]
-
Incubate the reaction mixture at room temperature (25°C) for 4 hours with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.[4]
-
Quench the reaction by adding a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to react with any unreacted PEG-Tos.[8]
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis.[8]
Protocol 3: Azide Synthesis
This protocol details the conversion of the tosyl group to an azide, a versatile functional group for "click chemistry."
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Polyethylene glycol 400 (PEG 400) or DMF
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and sodium azide (1.2 mmol) in PEG 400 or DMF.[6][9]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[6]
-
Upon completion, add deionized water (20 mL) and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the t-Boc-N-Amido-PEG11-Azide product.[6]
Post-Conjugation t-Boc Deprotection
The t-Boc protecting group can be removed under mild acidic conditions to reveal a primary amine for subsequent functionalization.[1]
References
- 1. This compound, 1556847-56-3 | BroadPharm [broadpharm.com]
- 2. tebubio.com [tebubio.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Step-by-Step Boc Deprotection Under Acidic Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] Its popularity is due to its stability in various reaction conditions and the relative ease of its removal under acidic conditions.[1] This document provides detailed protocols for the deprotection of Boc-protected amines using acidic reagents, a summary of quantitative data for comparison, and troubleshooting for common side reactions.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc group under acidic conditions proceeds through a specific mechanism.[2][3] The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] This is followed by the fragmentation of the protonated intermediate to yield a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2][3][4] The tert-butyl cation can be neutralized by a nucleophile or can lead to the formation of isobutylene (B52900) gas.[1][2] The resulting amine is protonated by the excess acid, forming the corresponding salt.[2][3]
Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
The choice of acidic reagent and solvent depends on the substrate's sensitivity to acidic conditions and the presence of other acid-labile functional groups.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.[1][5]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in an appropriate amount of DCM in a round-bottom flask. A common concentration is a 25% solution of TFA in DCM.[1]
-
Add TFA to the solution. The amount of TFA can range from a few equivalents to a 1:1 mixture with DCM.[1]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Work-up: a. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). b. Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)
This method is also widely used and can be advantageous when TFA-lability of other functional groups is a concern.[1][6]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent if necessary, or use it directly if it is a liquid.
-
Add a 4M solution of HCl in 1,4-dioxane to the substrate.
-
Stir the mixture at room temperature for 1 to 4 hours.[1] In many cases, the reaction is complete in under 15 minutes.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.[1]
-
Work-up: a. Collect the solid precipitate by filtration. b. Wash the solid with a solvent like diethyl ether.[1] c. If no precipitate forms, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the amine.
Data Presentation: Comparison of Acidic Deprotection Conditions
The following table summarizes typical reaction conditions and outcomes for different acidic deprotection protocols. Yields are highly substrate-dependent.
| Acidic Reagent | Solvent | Concentration | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| TFA | DCM | 20-50% (v/v) | Room Temp | 0.5 - 2 hours | >90 | Fast and efficient, but TFA is highly corrosive.[5] |
| HCl | 1,4-Dioxane | 4 M | Room Temp | 0.5 - 4 hours | >90 | Product often precipitates as the HCl salt, simplifying work-up.[1][6] |
| HCl | Ethyl Acetate | 1 M | Room Temp | ~5 hours | 81-93 | Milder than TFA, but may require longer reaction times.[7] |
| p-TsOH | Ethanol | Catalytic | Reflux | Variable | 81-93 | Can be selective for Nα-Boc groups in the presence of tert-butyl esters.[7] |
Troubleshooting and Side Reactions
A common side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation that is generated.[8] This is particularly problematic for substrates containing electron-rich functional groups like the indole (B1671886) ring of tryptophan or the thioether of methionine.[8]
Mitigation Strategy: Use of Scavengers
Scavengers are added to the reaction mixture to trap the tert-butyl cation and prevent unwanted side reactions.[8]
| Scavenger | Target Residue(s) | Typical Concentration |
| Triethylsilane (TES) | Tryptophan, Methionine | 5-10% (v/v) |
| Triisopropylsilane (TIPS) | Tryptophan, Methionine | 5-10% (v/v) |
| Thioanisole | Methionine | 5-10% (v/v) |
| Anisole | General | 5-10% (v/v) |
| 1,2-Ethanedithiol (EDT) | Tryptophan | 2-5% (v/v) |
| Water | General | 1-5% (v/v) |
Mandatory Visualizations
General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Functionalization of Biomolecules with t-Boc-N-Amido-PEG11-Tos: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of biomolecules using t-Boc-N-Amido-PEG11-Tos. This heterobifunctional PEGylating reagent is a valuable tool in bioconjugation, enabling the introduction of a discrete 11-unit polyethylene (B3416737) glycol (PEG) spacer with a protected amine functionality. This allows for subsequent, orthogonal conjugation strategies, making it highly suitable for applications in drug development, diagnostics, and proteomics.
The this compound reagent features a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of proteins and peptides. The other end of the PEG linker is capped with a tert-butyloxycarbonyl (t-Boc) protected amine, which remains stable during the initial conjugation and can be deprotected under acidic conditions to reveal a primary amine for further modification.
Key Applications:
-
PEGylation of Proteins and Peptides: Enhances solubility, stability, and circulation half-life while reducing immunogenicity.
-
Antibody-Drug Conjugate (ADC) Development: The PEG spacer can link cytotoxic drugs to antibodies, with the deprotected amine serving as a handle for drug attachment.
-
Prodrug Synthesis: The PEG linker can be used to create prodrugs that release the active molecule under specific conditions.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.
-
Development of Proteolysis Targeting Chimeras (PROTACs): The linker can connect a target protein binder and an E3 ligase ligand.
Chemical Properties and Data
The following table summarizes the key chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C34H61NO15S | [1] |
| Molecular Weight | 755.9 g/mol | [1] |
| CAS Number | 1556847-56-3 | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | -20°C, protect from moisture | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Reactive Group | Tosyl (p-toluenesulfonyl) | [1][2] |
| Protecting Group | t-Boc (tert-butyloxycarbonyl) | [1][2] |
Experimental Protocols
Protocol 1: PEGylation of a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes the covalent attachment of this compound to the amine groups of a protein.
Materials:
-
Protein (e.g., BSA)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification equipment: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system
-
Dialysis tubing or centrifugal ultrafiltration units
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange using dialysis or a desalting column to ensure the protein is in the correct buffer.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
-
PEGylation Reaction:
-
Slowly add the dissolved PEG reagent to the protein solution while gently stirring. A typical starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein. The optimal ratio should be determined experimentally.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
-
Reaction Quenching:
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM. The primary amine in Tris will react with any excess PEG reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using centrifugal ultrafiltration units.
-
For higher purity, purify the PEGylated protein using SEC to separate based on size or IEX, as PEGylation can alter the protein's surface charge.[][4]
-
Typical Quantitative Data for Protein PEGylation:
| Parameter | Typical Value Range | Notes |
| Molar Excess of PEG | 5x - 20x | The optimal ratio depends on the number of accessible amines on the protein and the desired degree of PEGylation. |
| Reaction Time | 2 - 16 hours | Longer reaction times at lower temperatures can improve selectivity and reduce protein degradation. |
| Reaction pH | 8.0 - 8.5 | Higher pH increases the nucleophilicity of primary amines. |
| Yield of PEGylated Protein | 40% - 70% | Yield is dependent on the protein, reaction conditions, and purification method. |
| Purity | >95% | Achievable with appropriate chromatographic purification.[] |
Protocol 2: t-Boc Deprotection of the PEGylated Protein
This protocol describes the removal of the t-Boc protecting group to expose a primary amine for further conjugation.
Materials:
-
Purified t-Boc-PEGylated protein
-
Deprotection Reagent: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Resuspension Buffer: e.g., PBS, pH 7.4
Procedure:
-
Preparation for Deprotection:
-
Lyophilize the purified t-Boc-PEGylated protein to remove all water.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized protein in a minimal amount of anhydrous DCM.
-
Add the freshly prepared Deprotection Reagent. The volume should be sufficient to fully dissolve the protein.
-
Incubate at room temperature for 1-2 hours with gentle stirring.
-
-
Removal of TFA and Protein Precipitation:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the protein pellet with cold diethyl ether to remove residual TFA.
-
-
Resuspension and Final Purification:
-
Air-dry the protein pellet.
-
Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Perform a buffer exchange via dialysis or a desalting column to remove any remaining impurities.
-
Characterization of the Functionalized Biomolecule
It is crucial to characterize the final PEGylated product to confirm successful conjugation and assess purity.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight and assess purity. | A band shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[5] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the exact molecular weight and the degree of PEGylation (number of PEG chains per biomolecule).[6] | A mass spectrum showing peaks corresponding to the unmodified protein and one or more PEGylated species. |
| Size-Exclusion Chromatography (SEC-HPLC) | To separate and quantify different PEGylated species (mono-, di-, multi-PEGylated) and assess purity.[] | Elution profiles showing peaks for different PEGylated forms, which elute earlier than the unmodified protein. |
| Ion-Exchange Chromatography (IEX-HPLC) | To separate PEGylated isomers based on charge differences.[] | PEGylation can shield charged residues, leading to changes in retention time compared to the native protein. |
| Circular Dichroism (CD) | To assess the secondary and tertiary structure of the protein after PEGylation. | To confirm that the protein's conformation has not been significantly altered. |
| In Vitro Bioassay | To quantify the biological activity of the PEGylated biomolecule compared to the unmodified version. | To ensure that the functionalization has not compromised the biological activity of the molecule.[5] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, 1556847-56-3 | BroadPharm [broadpharm.com]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for t-Boc-N-Amido-PEG11-Tos in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to t-Boc-N-Amido-PEG11-Tos in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.
The this compound is a versatile polyethylene (B3416737) glycol (PEG)-based linker designed for the modular synthesis of PROTACs. Its key features include:
-
A hydrophilic 11-unit PEG spacer: This enhances the aqueous solubility of the PROTAC, a common challenge for these often large and hydrophobic molecules. The PEG chain's flexibility and length are crucial for optimizing the geometry of the ternary complex.
-
A Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a sequential and controlled synthesis strategy. It can be deprotected under mild acidic conditions to reveal a primary amine for subsequent coupling reactions.
-
A terminal tosyl group: The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups like phenols or amines on either the POI ligand or the E3 ligase ligand.
This document provides detailed application notes and protocols for the use of this compound in the development of novel PROTACs.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C34H61NO15S | BroadPharm |
| Molecular Weight | 755.9 g/mol | BroadPharm |
| CAS Number | 1556847-56-3 | BroadPharm |
| Purity | Typically ≥98% | BroadPharm |
| Solubility | Soluble in DMSO, DCM, DMF | BroadPharm |
| Storage | -20°C, protected from light and moisture | BroadPharm |
PROTAC Synthesis using this compound
The synthesis of a PROTAC using this linker is a modular process. The following is a representative workflow, assuming the POI ligand contains a nucleophilic group (e.g., a phenol) and the E3 ligase ligand has a carboxylic acid for amide bond formation.
Troubleshooting & Optimization
How to improve the yield of t-Boc-N-Amido-PEG11-Tos reactions.
Welcome to the technical support center for t-Boc-N-Amido-PEG11-Tos synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help improve the yield and purity of your reactions.
Reaction Workflow
The synthesis of this compound typically involves a two-step process:
-
Amidation: Coupling of a Boc-protected amino acid to an amino-PEG11-alcohol.
-
Tosylation: Conversion of the terminal hydroxyl group of the PEG chain to a tosylate.
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting Guides
Issue 1: Low Yield in Amidation Step (Formation of t-Boc-N-Amido-PEG11-OH)
Question: I am experiencing a low yield during the amide coupling of my Boc-protected amino acid and Amino-PEG11-OH. What are the common causes and how can I improve the yield?
Answer: Low yields in EDC/NHS mediated amidation are often due to suboptimal reaction conditions, reagent quality, or side reactions. Here’s a guide to troubleshoot common issues.[1]
Troubleshooting Steps:
| Potential Cause | Recommendation | Impact on Yield |
| Inactive Coupling Agents | Use fresh, high-quality EDC and NHS. EDC is particularly sensitive to moisture and should be stored in a desiccator.[1] | Inactive reagents will lead to a significant decrease in yield due to incomplete activation of the carboxylic acid. |
| Incorrect pH | The EDC/NHS activation of carboxylic acids is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the amine is more efficient at a pH of 7.2-8.0.[2] Consider a two-step pH adjustment. | Suboptimal pH can lead to poor activation or hydrolysis of the activated ester, reducing the overall yield. |
| Presence of Water | Ensure all solvents (e.g., DMF, DCM) and reagents are anhydrous. Water can hydrolyze the activated ester intermediate, regenerating the carboxylic acid.[1] | Hydrolysis of the NHS-ester is a major cause of low yields. |
| Suboptimal Reagent Stoichiometry | Typically, a slight excess of the coupling agents (EDC and NHS, 1.2-1.5 equivalents) and the amine (1.1-1.5 equivalents) relative to the carboxylic acid is used to drive the reaction to completion. | An excess of reagents can improve reaction kinetics and overall yield. |
| Side Reactions | The primary side product is the formation of an N-acylurea, which is difficult to remove.[1] Using NHS helps to suppress this side reaction by converting the highly reactive O-acylisourea intermediate to a more stable NHS-ester. | Minimizing side reactions directly improves the yield of the desired product. |
digraph "Amidation Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"Low Amidation Yield" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check Reagent Quality" [fillcolor="#FBBC05"]; "Optimize pH" [fillcolor="#FBBC05"]; "Ensure Anhydrous Conditions" [fillcolor="#FBBC05"]; "Adjust Stoichiometry" [fillcolor="#FBBC05"];
"Low Amidation Yield" -> "Check Reagent Quality" [label="Is EDC/NHS fresh?"]; "Check Reagent Quality" -> "Use Fresh Reagents" [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Low Amidation Yield" -> "Optimize pH" [label="Is pH optimal?"]; "Optimize pH" -> "Adjust pH for Activation & Coupling" [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Low Amidation Yield" -> "Ensure Anhydrous Conditions" [label="Are solvents dry?"]; "Ensure Anhydrous Conditions" -> "Use Anhydrous Solvents" [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Low Amidation Yield" -> "Adjust Stoichiometry" [label="Are reagent ratios correct?"]; "Adjust Stoichiometry" -> "Use Excess Coupling Agents/Amine" [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: Troubleshooting logic for low amidation yield.
Issue 2: Low Yield in Tosylation Step (Formation of this compound)
Question: My tosylation reaction of t-Boc-N-Amido-PEG11-OH is giving a low yield. How can I optimize this step?
Answer: Low yields in tosylation reactions can be attributed to several factors, including incomplete reaction, side reactions, and degradation of the product.
Troubleshooting Steps:
| Potential Cause | Recommendation | Impact on Yield |
| Insufficient Base | Use a sufficient amount of a suitable base (e.g., triethylamine (B128534), pyridine (B92270), or 2,6-lutidine) to neutralize the HCl generated during the reaction. Typically, 1.5-2.0 equivalents of base are used. | Inadequate base can lead to a buildup of HCl, which can protonate the alcohol and inhibit the reaction. |
| Reaction Temperature | Tosylation is often carried out at 0°C to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may improve the rate, but be cautious of product degradation at higher temperatures.[3] | Optimizing the temperature can balance reaction rate and product stability. |
| Side Reaction with Base | Pyridine can sometimes act as a nucleophile, leading to the formation of a pyridinium (B92312) salt. Using a non-nucleophilic base like 2,6-lutidine or a hindered base like triethylamine can mitigate this. | Minimizing side reactions with the base will improve the yield of the desired tosylate. |
| Formation of Ditosylated Product | If starting from a PEG-diol, controlling the stoichiometry of tosyl chloride is crucial to favor mono-tosylation. A study has shown that using silver oxide (Ag₂O) as a catalyst can significantly improve the yield of mono-tosylated PEG.[4] | For PEG-diols, achieving high mono-tosylation yield is critical. |
| Hydrolysis of Tosyl Chloride | Ensure anhydrous conditions as tosyl chloride can be hydrolyzed by water. | Hydrolysis of the starting material will directly reduce the yield. |
digraph "Tosylation Troubleshooting" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
"Low Tosylation Yield" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Check Base" [fillcolor="#FBBC05"];
"Optimize Temperature" [fillcolor="#FBBC05"];
"Consider Side Reactions" [fillcolor="#FBBC05"];
"Ensure Anhydrous Conditions" [fillcolor="#FBBC05"];
"Low Tosylation Yield" -> "Check Base" [label="Is base appropriate/sufficient?"];
"Check Base" -> "Use Non-Nucleophilic Base & Sufficient Equivalents" [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Low Tosylation Yield" -> "Optimize Temperature" [label="Is temperature optimal?"];
"Optimize Temperature" -> "Adjust Temperature (0°C to 50°C)" [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Low Tosylation Yield" -> "Consider Side Reactions" [label="Is ditosylation or reaction with base an issue?"];
"Consider Side Reactions" -> "Use Ag2O for mono-tosylation / Use hindered base" [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Low Tosylation Yield" -> "Ensure Anhydrous Conditions" [label="Are solvents/reagents dry?"];
"Ensure Anhydrous Conditions" -> "Use Anhydrous Solvents/Reagents" [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Caption: Troubleshooting logic for low tosylation yield.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the amidation reaction?
A1: Polar aprotic solvents such as DMF, DMSO, or DCM are generally preferred for EDC/NHS coupling reactions. Ensure the solvent is anhydrous to prevent hydrolysis of the activated ester.
Q2: How can I monitor the progress of my reactions?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the product.
Q3: I am having trouble purifying my final product, this compound. What methods are recommended?
A3: Purification of PEGylated compounds can be challenging. Silica gel column chromatography is a common method, but the polar nature of PEGs can cause streaking. Using a gradient elution (e.g., from a non-polar solvent like hexane (B92381) to a more polar solvent like ethyl acetate) can improve separation. Reversed-phase HPLC (RP-HPLC) can also be an effective method for achieving high purity.
Q4: Can I use a different base for the tosylation reaction?
A4: Yes, while triethylamine and pyridine are common, other non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine can be used, especially if side reactions with the base are a concern.
Q5: What are the storage conditions for this compound?
A5: The product should be stored at a low temperature (e.g., -20°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light and moisture to prevent degradation.
Experimental Protocols
Protocol 1: Amidation of Amino-PEG11-OH with a Boc-Protected Amino Acid
This protocol describes a general procedure for the coupling of a Boc-protected amino acid to Amino-PEG11-OH using EDC and NHS.
Materials:
- Boc-protected amino acid (1.0 eq)
- Amino-PEG11-OH (1.1 eq)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
- NHS (N-Hydroxysuccinimide) (1.2 eq)
- Anhydrous DMF or DCM
- 0.1 M MES buffer (pH 6.0)
- 0.1 M Phosphate buffer (pH 7.5)
Procedure:
- Dissolve the Boc-protected amino acid in anhydrous DMF (or DCM).
- Add EDC and NHS to the solution and stir at room temperature for15-30 minutes to activate the carboxylic acid.
- In a separate flask, dissolve Amino-PEG11-OH in anhydrous DMF.
- Add the activated Boc-amino acid solution to the Amino-PEG11-OH solution.
- Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable non-nucleophilic base if necessary.
- Stir the reaction mixture at room temperature for2-4 hours or overnight at 4°C.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, quench any unreacted NHS esters by adding a small amount of an amine-containing buffer (e.g., Tris) and stirring for15-30 minutes.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography.
Protocol 2: Tosylation of t-Boc-N-Amido-PEG11-OH
This protocol provides a general method for the tosylation of the terminal hydroxyl group of the PEG chain.
Materials:
- t-Boc-N-Amido-PEG11-OH (1.0 eq)
- p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq)
- Anhydrous pyridine or triethylamine (1.5-2.0 eq)
- Anhydrous DCM
- Saturated aqueous sodium bicarbonate solution
- Brine
Procedure:
- Dissolve t-Boc-N-Amido-PEG11-OH in anhydrous DCM under an inert atmosphere (e.g., argon).
- Cool the solution to 0°C in an ice bath.
- Slowly add the base (pyridine or triethylamine) to the stirred solution.
- Add p-toluenesulfonyl chloride (TsCl) portion-wise, keeping the temperature at 0°C.
- Allow the reaction to stir at 0°C for1-2 hours, then warm to room temperature and stir for an additional 2-4 hours or until the starting material is consumed (monitor by TLC).
- Quench the reaction by adding cold water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if using triethylamine), saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes).
References
Identifying and avoiding side reactions with t-Boc-N-Amido-PEG11-Tos.
Welcome to the technical support center for t-Boc-N-Amido-PEG11-Tos. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid potential side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional PEG linker. It contains a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal tosylate (Tos) group.[1] The t-Boc group provides a temporary protective measure for the amine, allowing for controlled, sequential reactions. The PEG spacer enhances the solubility and biocompatibility of the conjugated molecule, while reducing steric hindrance.[2][3][4] The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles for forming stable linkages.[1][5] This reagent is commonly used in bioconjugation, drug delivery, and the development of targeted therapeutics.[2][6]
Q2: What are the most common side reactions associated with this compound?
A2: The most common side reactions can be categorized by the reactive moiety of the linker:
-
Tosyl Group (Nucleophilic Substitution Reaction):
-
Off-target reactions: The tosyl group can react with nucleophilic amino acid residues other than the intended target, such as lysine (B10760008), histidine, or the N-terminal amine, especially at higher pH values.[7]
-
Reaction with solvent/buffer components: Nucleophilic components in the reaction buffer (e.g., Tris) can compete with the target molecule for reaction with the tosylate.
-
-
t-Boc Protecting Group (Deprotection Step):
-
Alkylation by tert-butyl cation: During acidic deprotection of the t-Boc group (commonly with trifluoroacetic acid - TFA), the released tert-butyl cation is a reactive electrophile that can modify electron-rich amino acid residues like tryptophan and methionine.[7][8][9]
-
Incomplete deprotection: Insufficient acid strength or reaction time can lead to incomplete removal of the t-Boc group.[9]
-
Q3: How can I prevent off-target reactions with the tosyl group?
A3: Optimizing the reaction pH is the most critical factor for controlling selectivity. For targeting specific residues like cysteine, a pH range of 7.0-8.5 is generally recommended to favor the more nucleophilic thiol group over protonated amines.[7] Additionally, carefully controlling the molar excess of the PEG linker and monitoring the reaction progress can help minimize off-target modifications.[7]
Q4: How do I remove the t-Boc protecting group and what precautions are necessary?
A4: The t-Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7][8] To prevent the alkylation of sensitive amino acid residues by the tert-butyl cation, it is highly recommended to use a "scavenger cocktail" in the TFA deprotection solution.[7][8][9] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of PEGylated Product | Inefficient nucleophilic substitution. | - Ensure the pH of the reaction buffer is optimal for your target nucleophile (e.g., pH 7.0-8.5 for cysteines).[7] - Increase the molar excess of this compound (e.g., from 5-fold to 10-fold or 20-fold).[7] - Confirm the activity of your starting materials. |
| Multiple PEGylations or Off-Target Modification | High molar excess of the linker, high pH, or prolonged reaction time. | - Reduce the molar excess of the PEG linker. A titration experiment is recommended to find the optimal ratio.[7] - Lower the reaction pH to decrease the nucleophilicity of non-target residues like lysine (a pH of 7.0-7.5 is a good starting point).[7] - Reduce the reaction time and monitor progress using techniques like LC-MS.[7] |
| Modification of Tryptophan or Methionine Residues | Alkylation by the tert-butyl cation during TFA deprotection. | - Always use a scavenger cocktail during TFA deprotection. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[7][9] - Other scavengers like thioanisole (B89551) can be used, particularly if the molecule is rich in methionine.[7][8] |
| Incomplete t-Boc Deprotection | Insufficient acid strength, short reaction time, or poor solubility. | - Increase the deprotection time (e.g., from 1 hour to 2-3 hours).[9] - Ensure the starting material is fully dissolved in the deprotection solvent. - If necessary, a stronger acid or a co-solvent may be required, but be cautious of degrading other sensitive groups. |
| Product Degradation | Presence of other acid-sensitive groups in the molecule. | - If other acid-labile groups are present, consider using milder deprotection conditions or an alternative protecting group strategy.[9] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with this compound
-
Preparation of Solutions:
-
Prepare a stock solution of your target molecule in a suitable, non-nucleophilic buffer (e.g., phosphate (B84403) buffer) at the desired pH (typically 7.0-8.5 for cysteine targeting).
-
Prepare a stock solution of this compound in a compatible organic solvent such as DMSO or DMF.[1]
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the target molecule to achieve the desired molar excess (a 5- to 10-fold molar excess is a good starting point).[7]
-
The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain the stability of most biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).
-
-
Quenching and Purification:
-
Once the reaction has reached the desired level of completion, quench any unreacted linker by adding a small molecule with a nucleophilic group (e.g., β-mercaptoethanol for tosylate).
-
Purify the PEGylated product using an appropriate chromatography technique, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
-
Protocol 2: t-Boc Deprotection with TFA and Scavengers
-
Preparation of Deprotection Cocktail:
-
In a chemical fume hood, prepare the deprotection cocktail. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[7]
-
-
Deprotection Reaction:
-
Dissolve the t-Boc protected PEGylated molecule in the deprotection cocktail.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction vessel should be loosely capped or equipped with a drying tube to allow for the escape of evolved carbon dioxide.[10]
-
-
Work-up and Isolation:
-
Remove the TFA by rotary evaporation or by precipitation of the product with a cold, non-polar solvent like diethyl ether.
-
Wash the precipitated product with cold ether to remove the scavengers and their byproducts.
-
Dry the final product under vacuum.
-
Visualizations
Caption: Workflow for PEGylation and deprotection.
Caption: Potential side reaction pathways.
References
- 1. This compound, 1556847-56-3 | BroadPharm [broadpharm.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. t-Boc-N-Amido-PEG7-Tos - CD Bioparticles [cd-bioparticles.net]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Purification of t-Boc-N-Amido-PEG11-Tos Modified Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins modified with t-Boc-N-Amido-PEG11-Tos.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
A1: this compound is a heterobifunctional PEGylation reagent. It consists of three key parts:
-
A t-Boc (tert-butyloxycarbonyl) protected amine group : This protecting group can be removed under mild acidic conditions to reveal a primary amine, which can be used for subsequent modifications[1][2].
-
A PEG11 spacer : A hydrophilic chain of 11 polyethylene (B3416737) glycol units that increases the water solubility and hydrodynamic radius of the modified protein[2].
-
A Tosylate (Tos) group : This is an excellent leaving group that reacts with nucleophilic residues on a protein, such as the thiol group of cysteine or the amine groups of lysine (B10760008) and the N-terminus, to form a stable covalent bond[2]. The reaction is typically an alkylation performed at a slightly basic pH to enhance the nucleophilicity of the target residue[1].
Q2: What are the main impurities I need to remove after the PEGylation reaction?
A2: A typical PEGylation reaction mixture is complex and can contain several components that need to be removed to isolate the desired mono-PEGylated protein.[] These include:
-
Unreacted (native) protein.
-
Excess this compound reagent and its hydrolysis byproducts.
-
Multiply PEGylated protein species (di-, tri-, etc.).
-
Positional isomers (proteins PEGylated at different sites).
-
Protein aggregates.
Q3: Which chromatographic techniques are most effective for purifying my PEGylated protein?
A3: Several chromatographic techniques can be used, often in combination, to purify PEGylated proteins. The choice depends on the specific properties of your protein and the nature of the impurities. The most common methods are Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[][4]
Q4: How does the t-Boc protecting group affect my purification strategy?
A4: The t-Boc group adds a hydrophobic and bulky component to the PEGylated protein. This can be an advantage in purification, as it alters the protein's interaction with chromatographic resins compared to the unmodified protein. After initial purification of the t-Boc-PEGylated protein, the t-Boc group is typically removed with a mild acid like trifluoroacetic acid (TFA)[1]. This removal exposes a primary amine and changes the protein's overall charge and hydrophobicity, which may necessitate a subsequent purification step to remove byproducts of the deprotection reaction[1].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of PEGylated Protein | Incomplete reaction. | Optimize reaction conditions: increase the molar ratio of the PEG reagent, adjust pH, or increase reaction time. Ensure the target residue (e.g., cysteine) is accessible and reactive[5]. |
| Protein loss during purification steps. | Review each purification step. For SEC, ensure the column is properly packed and calibrated. For IEX, check that the binding and elution conditions (pH, salt concentration) are optimal for the PEGylated protein, which may behave differently than the native protein[6]. | |
| Co-elution of Unmodified and PEGylated Protein | Insufficient resolution of the chromatographic method. | SEC: The increase in hydrodynamic radius upon PEGylation should allow for separation. If not, the PEG chain may be too small or the protein too large for effective separation by size alone[4]. IEX: PEGylation can shield surface charges, altering the protein's elution profile[][7]. Exploit this by using a shallower gradient to improve resolution. HIC: PEGylation can alter protein hydrophobicity. Optimize salt concentration and gradient to enhance separation between native and modified protein[8][9]. |
| Presence of Multiple PEGylated Species | Over-PEGylation due to harsh reaction conditions or a high ratio of PEG reagent. | Reduce the molar excess of the this compound reagent. Shorten the reaction time or lower the temperature. Use IEX or HIC, as these methods can often separate species with different degrees of PEGylation[]. |
| Protein Aggregation | PEGylation can sometimes induce aggregation. | Perform purification at a lower protein concentration. Include additives like arginine or non-detergent sulfobetaines in buffers. Analyze samples by SEC with light scattering to detect and quantify aggregates[10]. |
| Incomplete t-Boc Deprotection | Insufficient acid concentration or reaction time. | Ensure the use of fresh, anhydrous TFA. Increase incubation time or perform the reaction at room temperature instead of on ice, while monitoring for potential protein degradation[5]. |
| Contamination with Free PEG Reagent | Inefficient removal by the chosen purification method. | SEC is highly effective at removing small molecules like excess PEG reagent from the much larger protein conjugate[]. If issues persist, consider an additional dialysis or diafiltration step before final polishing[]. |
Experimental Protocols & Methodologies
Here are detailed protocols for the primary chromatographic techniques used in the purification of this compound modified proteins.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, the modified protein will elute earlier than the smaller, unmodified protein.[][10]
-
Objective : To separate the PEGylated protein from the unreacted native protein and remove low molecular weight impurities like excess PEG reagent.
-
Column : Select a column with a fractionation range appropriate for the size of your protein and its PEGylated form (e.g., Superdex 200 or similar).
-
Mobile Phase : A buffer that maintains protein stability and prevents interaction with the column matrix, typically Phosphate-Buffered Saline (PBS) or a similar physiological buffer.
-
Procedure :
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Concentrate the reaction mixture if necessary, then filter through a 0.22 µm filter.
-
Inject the sample onto the column at a volume not exceeding 2-5% of the total column volume.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks. The PEGylated protein should be in the earlier eluting peak compared to the native protein.
-
Analyze collected fractions by SDS-PAGE to confirm separation.
-
Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge. The attachment of the neutral PEG chain can shield charged residues on the protein surface, leading to a change in its binding affinity to the IEX resin.[][6]
-
Objective : To separate protein species with different degrees of PEGylation (mono-, di-, etc.) and to separate them from the native protein.
-
Resin Selection : Choose an anion or cation exchange resin based on the isoelectric point (pI) of the native protein.
-
Buffers :
-
Binding Buffer : Low ionic strength buffer at a pH that ensures the protein binds to the resin.
-
Elution Buffer : Same as the binding buffer but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Procedure :
-
Equilibrate the column with binding buffer.
-
Load the sample, which should be in or exchanged into the binding buffer.
-
Wash the column with several volumes of binding buffer to remove unbound material.
-
Elute the bound proteins using a linear salt gradient (e.g., 0-100% elution buffer over 20 column volumes). The PEGylated protein often elutes at a lower salt concentration than the native protein due to charge shielding[6].
-
Collect fractions and analyze by SDS-PAGE and/or RP-HPLC to identify the desired species.
-
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. PEGylation can increase or decrease the overall hydrophobicity of a protein, which can be exploited for purification.[][8]
-
Objective : To separate PEGylated isomers and different PEGylated species from the native protein.
-
Resin Selection : Choose a resin with appropriate hydrophobicity (e.g., Butyl, Octyl, or Phenyl Sepharose).
-
Buffers :
-
Binding Buffer : High salt concentration buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in a phosphate (B84403) buffer).
-
Elution Buffer : Low or no salt buffer.
-
-
Procedure :
-
Add salt to the sample to match the binding buffer conditions.
-
Equilibrate the column with binding buffer.
-
Load the sample onto the column.
-
Wash with binding buffer.
-
Elute using a reverse salt gradient (e.g., from 1 M to 0 M ammonium sulfate).
-
Collect fractions and analyze to identify the purified PEGylated protein. Mono-PEGylated species often elute earlier than more hydrophobic di- or tri-PEGylated forms[9].
-
Quantitative Data Summary
The effectiveness of different purification strategies can be compared based on yield and purity. The following table summarizes representative data from literature for purifying mono-PEGylated proteins.
| Chromatography Method | Model Protein | Purity (%) | Yield (%) | Reference |
| Hydrophobic Interaction (HIC) | RNase A | 97 | ~85 | [11] |
| Anion Exchange (AEX) | Bovine Serum Albumin (BSA) | >90 | Not Specified | [6] |
| Size Exclusion (SEC) | RNase A | Not Specified | 65 | [11] |
Note: Purity and yield are highly dependent on the specific protein, PEG reagent, and optimized conditions.
Visualizations
General Workflow for Purification
This diagram illustrates a typical multi-step purification strategy for a t-Boc-PEGylated protein.
Caption: A multi-step workflow for purifying t-Boc-PEGylated proteins.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting poor separation between native and PEGylated protein.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1556847-56-3 | BroadPharm [broadpharm.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Hydrophobic interaction chromatography for purification of monoPEGylated RNase A [repositorio.uchile.cl]
Stability of t-Boc-N-Amido-PEG11-Tos in different buffer conditions.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of t-Boc-N-Amido-PEG11-Tos in various experimental settings. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound in different buffer conditions.
Issue 1: Premature Cleavage of the t-Boc Protecting Group
Symptoms:
-
Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) analysis.
-
Detection of the deprotected primary amine by LC-MS.
-
Unexpected reactivity with amine-reactive reagents.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Acidic Buffer Conditions (pH < 5) | The tert-butyloxycarbonyl (t-Boc) group is highly sensitive to acid and will undergo cleavage.[1] It is advisable to maintain the pH of the buffer at 6.0 or above. For applications requiring acidic conditions, consider the use of an alternative, more acid-stable protecting group. |
| Prolonged Storage in Protic Solvents | Long-term storage in protic solvents, even at neutral pH, may lead to slow hydrolysis of the t-Boc group. For long-term storage, it is recommended to keep the compound in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Acetonitrile at -20°C. |
| Inadvertent Acid Contamination | Ensure all glassware and reagents are free from acidic residues. Use high-purity, buffer-grade materials for all solutions. |
Issue 2: Unintended Nucleophilic Substitution of the Tosyl Group
Symptoms:
-
Loss of the tosyl group, as observed by mass spectrometry.
-
Formation of byproducts resulting from reaction with buffer components or other nucleophiles.
-
Reduced yield of the desired conjugate in subsequent reactions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Strong Nucleophiles in the Buffer | Buffers containing strong nucleophiles (e.g., Tris, azide, thiols) can displace the tosyl group.[2][3] If the presence of a nucleophile is required, consider performing the reaction at a lower temperature to minimize the rate of the undesired substitution. Alternatively, select a buffer with non-nucleophilic components such as phosphate, HEPES, or MES. |
| Elevated Temperatures | Higher temperatures accelerate the rate of nucleophilic substitution.[1] If elevated temperatures are necessary for other reaction steps, minimize the reaction time and consider using a less nucleophilic buffer. |
| Hydrolysis of the Tosyl Group | While generally stable, the tosyl group can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4] It is best to work within a pH range of 4-9 to maintain the integrity of the tosyl group. |
Issue 3: Degradation of the PEG Backbone
Symptoms:
-
Broadening of peaks in High-Performance Liquid Chromatography (HPLC) analysis.
-
Appearance of lower molecular weight species in mass spectrometry.
-
A gradual decrease in the pH of the solution over time.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxidation | The polyethylene (B3416737) glycol (PEG) backbone is susceptible to oxidative degradation, which can be initiated by dissolved oxygen, especially when heated or exposed to light.[1] To mitigate this, use degassed buffers and solvents. Purging the reaction vessel with an inert gas such as argon or nitrogen is also recommended. |
| Presence of Trace Metal Ions | Contaminating metal ions can catalyze the oxidative degradation of PEG.[1] Ensure the use of high-purity reagents and solvents. If metal ion contamination is suspected, the addition of a chelating agent like EDTA may be beneficial. |
| High Temperatures | Excessive heat can promote the degradation of the PEG chain.[1] If possible, conduct reactions at lower temperatures. If high temperatures are unavoidable, minimize the duration of heat exposure and maintain an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common buffers at room temperature?
A1: The stability of this compound is highly dependent on the pH and composition of the buffer. The following table provides an estimated half-life of the compound in different buffer systems at 25°C, based on the known stability of its functional groups.
| Buffer System | pH | Estimated Half-life | Primary Degradation Pathway |
| Phosphate Buffer | 7.4 | > 1 week | Slow hydrolysis of the tosyl group and potential oxidation of the PEG backbone. |
| Acetate Buffer | 4.5 | < 24 hours | Rapid cleavage of the t-Boc group. |
| Carbonate Buffer | 9.0 | 2-3 days | Hydrolysis of the tosyl group and potential amide bond cleavage. |
| Tris Buffer | 8.0 | < 48 hours | Nucleophilic displacement of the tosyl group by the Tris amine. |
Q2: How does temperature affect the stability of this compound?
A2: Increasing the temperature will accelerate the degradation of the molecule. The t-Boc group is particularly sensitive to heat in acidic conditions. The tosyl group's susceptibility to hydrolysis and nucleophilic attack also increases with temperature. The PEG backbone is more prone to oxidative degradation at elevated temperatures.[1] For optimal stability, it is recommended to store and handle the compound at low temperatures whenever possible.
Q3: Is the amide bond in this compound stable?
A3: The N-amido bond is generally stable under most conditions. However, prolonged exposure to strongly acidic (pH < 2) or strongly basic (pH > 12) conditions, especially at elevated temperatures, can lead to its hydrolysis.[1]
Q4: How can I monitor the stability of this compound during my experiment?
A4: The stability can be monitored by a variety of analytical techniques. HPLC and LC-MS are highly recommended for quantitatively tracking the disappearance of the parent compound and the appearance of degradation products. TLC can be used as a quick qualitative check for the presence of impurities.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Buffered Solution
1. Buffer Preparation:
- Prepare a series of buffers at the desired pH values (e.g., pH 4, 7, and 9).
- It is recommended to use non-nucleophilic buffers such as phosphate, MES, or HEPES.
- Degas the buffers by sparging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
2. Sample Preparation:
- Dissolve this compound in the prepared buffer to a final concentration of 1 mg/mL.
- Prepare separate samples for each pH and temperature condition to be tested.
3. Incubation:
- Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
- Protect the samples from light to minimize photo-oxidation.
4. Time-Point Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
- Immediately quench any ongoing reaction by freezing the aliquot at -80°C or by adding an appropriate quenching agent if necessary.
5. Analytical Monitoring:
- Analyze the aliquots by a suitable analytical method such as RP-HPLC or LC-MS.
- Monitor the peak area of the intact this compound and any emerging degradation products.
- Plot the percentage of remaining intact compound versus time to determine the stability profile and estimate the half-life under each condition.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stability assessment.
References
Preventing premature cleavage of the t-Boc group.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature cleavage of the t-Boc (tert-butyloxycarbonyl) protecting group during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the t-Boc group and why is it used?
The tert-butyloxycarbonyl (t-Boc) group is a widely used protecting group for amines in organic synthesis.[1][2] It is favored for its stability under a broad range of conditions, including most bases, nucleophiles, and catalytic hydrogenation, making it compatible with many reaction steps.[3][4] Its primary vulnerability is its lability under acidic conditions, which allows for its intentional removal.[1][3]
Q2: Under what conditions is the t-Boc group intentionally cleaved?
The t-Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in solvents like dioxane, methanol, or ethyl acetate.[1][3] Deprotection is usually rapid at room temperature.[3] Less commonly, cleavage can be achieved under thermal conditions (at or above 150°C) or with certain Lewis acids.[3]
Q3: What is an orthogonal protection strategy, and how does it relate to the t-Boc group?
An orthogonal protection strategy uses multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[3] This allows for the selective deprotection of one functional group while others remain protected.[3] A common orthogonal partner for the acid-labile t-Boc group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[3][5] This strategy is fundamental in solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of peptides.[5]
Troubleshooting Guide: Premature t-Boc Cleavage
This guide addresses common scenarios where the t-Boc group is unintentionally cleaved and provides solutions to mitigate this issue.
Problem 1: My t-Boc group is cleaved during a reaction that is not supposed to be acidic.
-
Possible Cause 1: Inadvertent Generation of Acidic Species.
-
Explanation: Some reagents, such as coupling reagents used in amide bond formation, can generate acidic byproducts that can lead to t-Boc cleavage.[3]
-
Solution: Opt for coupling reagents known to be compatible with t-Boc protection, like HBTU or HATU, and use a non-nucleophilic base such as diisopropylethylamine (DIPEA).[3] It is also advisable to use fresh reagents, as older reagents may contain acidic impurities. Adding a hindered, non-nucleophilic base like 2,6-lutidine can help neutralize trace acids.[3]
-
-
Possible Cause 2: Use of Protic Solvents with Certain Reagents.
-
Explanation: The combination of protic solvents (e.g., methanol, ethanol) with some reagents can create localized acidic environments sufficient to cleave the t-Boc group.
-
Solution: Switch to aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) when using reagents that could generate acidic species.
-
Problem 2: My t-Boc group is partially or fully removed during aqueous work-up.
-
Possible Cause: Acidic Work-up Conditions.
-
Explanation: Aqueous work-up procedures involving acidic washes (e.g., with dilute HCl or citric acid) can cause t-Boc deprotection, especially with prolonged exposure.[3]
-
Solution: If possible, use mildly acidic (pH 4-5) or neutral washes.[3] Minimize the duration of any acidic wash and work at lower temperatures to reduce the rate of cleavage. Alternatively, consider a work-up that avoids aqueous washes altogether, such as direct evaporation of volatiles or precipitation of the product.[6]
-
Problem 3: My t-Boc group is unstable during column chromatography.
-
Possible Cause: Acidity of Silica (B1680970) Gel.
-
Explanation: Standard silica gel is inherently acidic and can cause the cleavage of acid-sensitive groups like t-Boc during purification.[3]
-
Solution:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (B128534). A common method is to flush the column with a solvent system containing a small percentage of triethylamine (e.g., 0.1-1%) before loading the sample.
-
Use Neutral or Basic Alumina (B75360): As an alternative to silica gel, consider using neutral or basic alumina for your chromatography.
-
Alternative Purification: Explore other purification techniques that do not rely on acidic stationary phases, such as preparative HPLC with a suitable mobile phase or crystallization.
-
-
Data Presentation
Table 1: Qualitative Stability of the t-Boc Group in Various Conditions
| Reagent/Condition | Stability of t-Boc Group | Notes |
| Bases | ||
| LiOH, NaOH, KOH (aq. THF/MeOH) | Stable | Generally stable to basic hydrolysis.[3] |
| Piperidine (20% in DMF) | Stable | Standard condition for Fmoc deprotection.[5] |
| Acids | ||
| Trifluoroacetic Acid (TFA) in DCM | Labile | Common condition for intentional deprotection.[3] |
| HCl in Dioxane/Methanol/Ethyl Acetate | Labile | Common condition for intentional deprotection.[1][3] |
| Aqueous Phosphoric Acid (85%) | Labile | A milder alternative for deprotection.[7] |
| Silica Gel | Potentially Labile | Can cause premature cleavage during chromatography.[3] |
| Coupling Reagents | ||
| HBTU, HATU, PyBOP with DIPEA | Stable | Generally safe for t-Boc protected compounds.[3] |
| EDC/DMAP | Potentially Labile | DMAP can sometimes lead to side reactions.[3] |
| Reducing Agents | ||
| NaBH₄, LiAlH₄ | Stable | Stable to common reducing agents.[3] |
| H₂/Pd-C | Stable | Stable to catalytic hydrogenation.[8] |
| Lewis Acids | ||
| AlCl₃, SnCl₄, ZnBr₂ | Labile | Can be used for selective deprotection.[1][9] |
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Column Chromatography
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the desired eluent system.
-
Add Triethylamine: To the slurry, add triethylamine to a final concentration of 0.5-1% (v/v).
-
Pack the Column: Gently swirl the slurry to ensure thorough mixing and then pack the column as usual.
-
Equilibrate the Column: Before loading the sample, run 2-3 column volumes of the eluent containing triethylamine through the packed column to ensure it is fully equilibrated.
-
Load and Elute: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Proceed with the elution using the eluent containing triethylamine.
Protocol 2: Selective On-Resin Deprotection of Side-Chain t-Boc Group in SPPS
This protocol is for the selective removal of a side-chain t-Boc group while the N-terminal α-amine is protected by an Fmoc group.[5]
-
Resin Washing: Ensure the N-terminal Fmoc group is intact. Wash the peptide-resin with Dichloromethane (DCM) (3 x 1 min).[5]
-
Prepare Deprotection Solution: Prepare a deprotection solution of 30% Trifluoroacetic Acid (TFA) in DCM.[5]
-
Deprotection: Add the deprotection solution to the resin and agitate for 20 minutes at room temperature.[5]
-
Drain and Repeat: Drain the solution. To ensure complete deprotection, a second treatment with the deprotection solution for another 15-20 minutes can be performed.
-
Washing: Wash the resin thoroughly with DCM (3 times) and then with DMF (3 times) to remove residual acid and prepare for the subsequent reaction on the deprotected side-chain.[5]
Visualizations
Caption: Mechanism of acid-catalyzed t-Boc deprotection.
Caption: Decision tree for troubleshooting premature t-Boc cleavage.
Caption: Orthogonal deprotection of Fmoc and t-Boc groups.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Lewis Acids - Wordpress [reagents.acsgcipr.org]
Storage and handling recommendations for t-Boc-N-Amido-PEG11-Tos.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful storage, handling, and application of t-Boc-N-Amido-PEG11-Tos.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[1] It is crucial to protect the compound from light and moisture.
Q2: How should I handle the compound upon receiving it?
Before opening the vial, it is imperative to allow it to warm to room temperature. This prevents the condensation of atmospheric moisture, which can compromise the integrity of the compound. PEG compounds are known to be hygroscopic.
Q3: In which solvents is this compound soluble?
This compound is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1]
Q4: What are the main reactive groups of this molecule and their functions?
This compound is a heterobifunctional linker with two key reactive sites:
-
t-Boc protected amine: The tert-butoxycarbonyl (t-Boc) group is an acid-labile protecting group. It can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine, which can then be used for conjugation.[1][2]
-
Tosyl group: The tosyl group is an excellent leaving group for nucleophilic substitution reactions. It readily reacts with nucleophiles such as amines, thiols, and alcohols to form stable covalent bonds.[1][2][]
Troubleshooting Guides
t-Boc Deprotection
Problem 1: Incomplete removal of the t-Boc protecting group.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The acidic conditions may not be strong enough to drive the deprotection to completion.
-
Solution: Increase the concentration of trifluoroacetic acid (TFA) in the reaction mixture. A common starting point is 20-50% TFA in dichloromethane (DCM).[4]
-
-
Possible Cause 2: Inadequate Reaction Time or Temperature. The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Extend the reaction time and monitor the progress using an appropriate analytical method like TLC or LC-MS. Most deprotections are carried out at room temperature for 1-2 hours.[4]
-
-
Possible Cause 3: Steric Hindrance. The bulky nature of the PEG chain may hinder the access of the acid to the t-Boc group.
-
Solution: Consider slightly elevated temperatures or a longer reaction time to overcome the steric hindrance.
-
Problem 2: Observation of side products after deprotection.
-
Possible Cause: Alkylation by the tert-butyl cation. During acidic deprotection, the released tert-butyl cation can alkylate electron-rich residues in your molecule.
-
Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the deprotection cocktail to quench the tert-butyl cations as they are formed. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Nucleophilic Substitution Reaction (Tosyl Group)
Problem 1: Low or no yield in the nucleophilic substitution reaction.
-
Possible Cause 1: Poor Nucleophilicity. The incoming nucleophile may not be sufficiently reactive.
-
Solution: If using an amine or thiol, ensure the reaction pH is optimal to deprotonate the nucleophile and increase its reactivity. For amines, a pH of 8.0-9.5 is often recommended.[1] For thiols, a pH slightly above its pKa (around 8.5) is generally favorable. A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added if necessary.
-
-
Possible Cause 2: Inappropriate Solvent. The solvent may not be suitable for an SN2 reaction.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion but leave the nucleophile relatively "naked" and more reactive.
-
-
Possible Cause 3: Steric Hindrance. The substrate or the nucleophile may be sterically hindered.
-
Solution: Increase the reaction temperature to provide the necessary activation energy. Longer reaction times may also be required. Monitor the reaction progress to determine the optimal conditions.
-
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1] |
| Storage Conditions | Protect from light and moisture | [2] |
| Solubility | DMSO, DCM, DMF | [1] |
| t-Boc Deprotection Reagent | Trifluoroacetic Acid (TFA) | [2][4] |
| Typical TFA Concentration | 20-50% in DCM | [4] |
| Nucleophilic Substitution pH (Amines) | 8.0 - 9.5 | [1] |
Experimental Protocols
General Protocol for t-Boc Deprotection
-
Dissolve the this compound compound in an appropriate volume of dry dichloromethane (DCM).
-
Prepare the deprotection solution. A common solution consists of 20-50% trifluoroacetic acid (TFA) in DCM. For sensitive substrates, consider adding scavengers like triisopropylsilane (TIS) (2.5-5%).
-
Add the deprotection solution to the dissolved compound.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine-PEG-Tos TFA salt can be used directly in the next step or purified further.
General Protocol for Nucleophilic Substitution of the Tosyl Group
-
Dissolve the nucleophile-containing molecule in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
If the nucleophile requires deprotonation (e.g., a thiol or an amine), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).
-
Dissolve this compound (or its deprotected form) in the same solvent and add it to the reaction mixture (a slight excess, e.g., 1.2 equivalents, is a good starting point).
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the nucleophile. Consider increasing the temperature if the reaction is sluggish.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Reaction decision tree for the functional groups of this compound.
References
Technical Support Center: Characterization of t-Boc-N-Amido-PEG11-Tos Conjugates by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the characterization of t-Boc-N-Amido-PEG11-Tos conjugates using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and expected monoisotopic mass of this compound?
The molecular formula for this compound is C₃₄H₆₁NO₁₅S, with a calculated monoisotopic molecular weight of 755.9 g/mol .[1]
Q2: What are the expected m/z values for common adducts of this compound in ESI-MS?
In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can typically expect to see the following common adducts. The exact adducts observed can depend on the solvent system and the purity of the sample and solvents.
| Adduct | Chemical Formula | Expected m/z |
| [M+H]⁺ | [C₃₄H₆₂NO₁₅S]⁺ | 756.9 |
| [M+NH₄]⁺ | [C₃₄H₆₅N₂O₁₅S]⁺ | 773.9 |
| [M+Na]⁺ | [C₃₄H₆₁NNaO₁₅S]⁺ | 778.9 |
| [M+K]⁺ | [C₃₄H₆₁NKO₁₅S]⁺ | 794.9 |
Q3: What is the characteristic fragmentation pattern of this compound in MS/MS analysis?
-
Loss of the Boc group: A neutral loss of isobutylene (B52900) (C₄H₈, 56.1 Da) or the entire Boc group (C₅H₉O₂, 101.1 Da) is a common fragmentation pathway for t-Boc protected compounds.
-
Loss of the Tosyl group: Expect to see a loss of the tosyl group (C₇H₇SO₂, 155.2 Da) or toluenesulfonic acid (C₇H₈SO₃, 172.2 Da).
-
PEG chain fragmentation: The polyethylene (B3416737) glycol chain can fragment, resulting in a series of peaks separated by 44.03 Da, corresponding to the loss of ethylene (B1197577) glycol units (C₂H₄O).
| Precursor Ion ([M+H]⁺) | Fragmentation Event | Fragment m/z |
| 756.9 | Loss of Isobutylene (C₄H₈) | 700.8 |
| 756.9 | Loss of Boc group (C₅H₉O₂) | 655.8 |
| 756.9 | Loss of Tosyl group (C₇H₇SO₂) | 601.7 |
Q4: What are common sources of contamination when analyzing PEGylated compounds?
A common issue in the mass spectrometry of PEGylated molecules is contamination from external sources, which can mask the signal of your compound of interest.[2] Key sources of contamination include:
-
Detergents: Non-ionic detergents such as Triton X-100 and Tween, often used in sample preparation, are PEG-based and can cause significant interference.
-
Plasticware: Polyethylene glycol can leach from plastic tubes, pipette tips, and well plates, especially when in contact with organic solvents.
-
Solvents: Impurities in solvents can also be a source of PEG contamination. It is crucial to use high-purity, LC-MS grade solvents.
Troubleshooting Guides
Problem 1: I see a repeating series of peaks separated by 44 Da, but my compound is monodisperse.
-
Possible Cause: This is a classic sign of polyethylene glycol (PEG) contamination. The 44 Da difference corresponds to the repeating ethylene glycol unit. This contamination can obscure the signal from your actual compound.
-
Solution:
-
Identify the source of contamination: Systematically check all reagents, solvents, and plasticware used in your sample preparation. Run blank injections of your solvent to see if the contamination is from the LC-MS system itself.
-
Use high-purity reagents: Ensure you are using LC-MS grade solvents and high-purity reagents.
-
Avoid PEG-containing detergents: If detergents are necessary, use non-PEG-based alternatives.
-
Properly clean glassware: If using glassware, ensure it is thoroughly rinsed to remove any detergent residues.
-
Sample cleanup: Use appropriate sample cleanup procedures, such as solid-phase extraction (SPE) with C18 cartridges, to remove contaminants before analysis.
-
Problem 2: I am not observing the expected molecular ion for my this compound conjugate.
-
Possible Cause 1: In-source fragmentation. The t-Boc protecting group is labile and can be lost in the ion source, especially at higher source temperatures or voltages.
-
Solution: Optimize the ESI source parameters. Lower the source temperature and fragmentor/cone voltage to reduce the energy in the source and minimize fragmentation.
-
-
Possible Cause 2: Incorrect m/z range. You may be scanning a mass range that does not include your expected molecular ions and adducts.
-
Solution: Ensure your scan range is wide enough to include the expected m/z values for [M+H]⁺, [M+Na]⁺, and [M+K]⁺ (e.g., scan from m/z 100 to 1000).
-
-
Possible Cause 3: Poor ionization. The compound may not be ionizing efficiently under the current conditions.
Problem 3: The signal intensity for my conjugate is very low.
-
Possible Cause 1: Sample concentration is too low.
-
Solution: Increase the concentration of the sample being injected.
-
-
Possible Cause 2: Sample degradation. The tosyl group can be susceptible to hydrolysis.
-
Solution: Prepare samples freshly before analysis. If samples need to be stored, keep them at a low temperature (e.g., -20°C) and protect them from moisture.
-
-
Possible Cause 3: Adsorption to vials or tubing. PEGylated molecules can sometimes adhere to surfaces.
-
Solution: Use low-adsorption vials and ensure the LC system is well-maintained.
-
Experimental Protocols
Recommended Protocol for LC-MS Analysis of this compound
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid) to a final concentration of 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 150 - 1200
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MS/MS Analysis: For fragmentation studies, use a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for collision-induced dissociation (CID) with an appropriate collision energy (e.g., 15-30 eV).
-
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Plausible fragmentation pathway for the [M+H]⁺ ion of this compound.
References
Technical Support Center: Monitoring t-Boc-N-Amido-PEG11-Tos Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving t-Boc-N-Amido-PEG11-Tos. Find troubleshooting tips and frequently asked questions to ensure the success of your experiments.
Reaction Overview
The this compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (t-Boc) protected amine and a tosyl (Tos) group. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, while the t-Boc group can be removed under mild acidic conditions to yield a free amine.[1][2][3] This allows for sequential and controlled conjugation of different molecules.
A typical reaction involves the displacement of the tosyl group by a nucleophile (e.g., an amine, thiol, or alcohol) to form a stable covalent bond. Monitoring the reaction progress is crucial to determine the optimal reaction time, ensure complete conversion of the starting material, and identify any potential side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a this compound reaction?
A1: The most common and effective methods for monitoring this type of reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a rapid and straightforward technique to qualitatively track the disappearance of the starting material and the appearance of the product. By spotting the reaction mixture on a TLC plate at different time points, you can visualize the progress of the reaction. The starting material (this compound) and the product will have different retention factors (Rf values). A detailed protocol for TLC monitoring is provided in the "Experimental Protocols" section.
Q3: When is High-Performance Liquid Chromatography (HPLC) a better choice for reaction monitoring?
A3: HPLC is a more quantitative and precise method compared to TLC.[] It is particularly useful when you need to:
-
Quantify the conversion of starting material to product.
-
Separate and identify multiple products or impurities.
Various detectors like UV-Vis, Charged Aerosol Detector (CAD), and Mass Spectrometry (MS) can be coupled with HPLC for comprehensive analysis.[6][7] A detailed protocol for HPLC monitoring is provided in the "Experimental Protocols" section.
Q4: Can I use Nuclear Magnetic Resonance (NMR) Spectroscopy to monitor the reaction?
A4: Yes, NMR spectroscopy is a powerful tool for monitoring the reaction and characterizing the final product.[8][9] By taking NMR spectra of the reaction mixture at different intervals, you can observe the disappearance of signals corresponding to the tosyl group protons on the starting material and the appearance of new signals corresponding to the product. ¹H NMR is commonly used for this purpose.[10][11][12] A detailed protocol for NMR monitoring is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No reaction or slow reaction | - Inactive nucleophile- Low reaction temperature- Steric hindrance[13][14] | - Check the purity and activity of the nucleophile.- Increase the reaction temperature.- Use a less sterically hindered nucleophile or a longer PEG linker.[14] |
| Incomplete reaction | - Insufficient reaction time- Inadequate amount of nucleophile | - Extend the reaction time and continue monitoring.- Increase the molar ratio of the nucleophile to the PEG linker. |
| Presence of multiple spots/peaks | - Formation of side products[15]- Degradation of the PEG linker[13] | - Optimize reaction conditions (pH, temperature) to minimize side reactions.- Use degassed solvents and work under an inert atmosphere to prevent PEG degradation.[13] |
| Premature cleavage of t-Boc group | - Acidic reaction conditions[13] | - Ensure the reaction is performed under neutral or slightly basic conditions. Use non-acidic buffers. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
Methodology:
-
Prepare the TLC Plate: Use silica (B1680970) gel 60 F254 plates.
-
Prepare the Mobile Phase: A common mobile phase for this type of compound is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 95:5 v/v). The optimal solvent system may need to be determined empirically.
-
Spot the Plate: At various time points (e.g., 0, 1, 2, 4, and 24 hours), take a small aliquot of the reaction mixture and spot it on the TLC plate. Also, spot the starting material (this compound) and the nucleophile as references.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualize the Spots: After the solvent front has reached the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp at 254 nm. Alternatively, stain the plate with a potassium permanganate (B83412) solution.[16]
-
Analyze the Results: The starting material and product should have different Rf values. The reaction is complete when the spot corresponding to the starting material has disappeared.
High-Performance Liquid Chromatography (HPLC) Monitoring
Methodology:
-
Select the Column: A reverse-phase C18 column is typically suitable for separating the starting material and the product.
-
Prepare the Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) with 0.1% trifluoroacetic acid (TFA) or formic acid is a common mobile phase.
-
Sample Preparation: At each time point, quench a small aliquot of the reaction mixture and dilute it with the mobile phase.
-
Injection and Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Monitor the chromatogram for the disappearance of the peak corresponding to the starting material and the appearance of the product peak. The peak areas can be used to quantify the reaction progress.
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring
Methodology:
-
Sample Preparation: At desired time points, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the Spectrum: Acquire a ¹H NMR spectrum.
-
Data Analysis: Monitor the signals corresponding to the tosyl group in the starting material (aromatic protons typically around 7.4-7.8 ppm). The disappearance of these signals and the appearance of new signals corresponding to the product indicate the progress of the reaction.
Visualizing Workflows
Reaction Monitoring Workflow
Caption: Workflow for monitoring the this compound reaction.
Troubleshooting Logic
Caption: Troubleshooting guide for common issues in this compound reactions.
References
- 1. This compound, 1556847-56-3 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-Amido-PEG11-Tos_新研博美 [xinyanbm.com]
- 3. targetmol.cn [targetmol.cn]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to t-Boc-N-Amido-PEG11-Tos and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable linker is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs), where it profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the therapeutic. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone due to their ability to impart favorable physicochemical properties. This guide provides an objective comparison of t-Boc-N-Amido-PEG11-Tos with other commonly employed PEG linkers, supported by a review of performance data and detailed experimental methodologies.
Introduction to this compound
This compound is a heterobifunctional PEG linker featuring a tosyl (Tos) group at one terminus and a tert-butyloxycarbonyl (t-Boc) protected amine at the other, connected by a discrete 11-unit PEG chain. This specific architecture offers several advantages for controlled and sequential bioconjugation strategies. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to molecules with functional groups such as thiols or amines. The t-Boc protecting group provides a stable yet readily cleavable handle that allows for the selective deprotection of the amine functionality under mild acidic conditions for subsequent conjugation steps.[1] The hydrophilic PEG11 spacer enhances the water solubility of the conjugate, reduces aggregation, and provides a flexible connection between the conjugated moieties.[1]
Comparison of PEG Linker Properties
The choice of a PEG linker is dictated by several factors, including the desired reactivity, linker length, and the need for controlled or sequential conjugation. Below is a comparison of key properties of this compound and other representative PEG linkers.
| Property | This compound | NHS-Ester PEG Linkers | Maleimide PEG Linkers | Azide/Alkyne PEG Linkers (Click Chemistry) |
| Reactive Towards | Nucleophiles (e.g., thiols, amines) via tosyl group; Carboxylic acids, activated esters after Boc deprotection | Primary amines (e.g., lysine (B10760008) residues) | Thiols (e.g., cysteine residues) | Azides or alkynes |
| Bond Formed | Thioether, amine, amide | Amide | Thioether | Triazole |
| Key Feature | Heterobifunctionality with orthogonal reactivity (Tos vs. protected amine) | High reactivity and specificity towards primary amines | High specificity for thiols, enabling site-specific conjugation | Bioorthogonal reaction, high efficiency, and specificity |
| Controlled Conjugation | Yes, sequential conjugation possible after Boc deprotection | Less control in one-step reactions with multiple amine sites | Enables site-specific conjugation to engineered cysteines | Yes, bioorthogonal nature allows for controlled reactions |
| PEG Length | Discrete (11 units) | Available in various discrete and polydisperse lengths | Available in various discrete and polydisperse lengths | Available in various discrete and polydisperse lengths |
Performance Comparison
While direct head-to-head studies involving this compound are limited, performance characteristics can be inferred from studies comparing different classes of PEG linkers in applications like ADCs.
| Parameter | Heterobifunctional Linkers (e.g., this compound, Mal-PEG-NHS) | Homobifunctional Linkers (e.g., HO-PEG-OH) |
| Conjugation Efficiency (%) | 70-90%[2] | 40-60%[2] |
| Yield of Desired Conjugate (%) | 60-80%[2] | 25-40%[2] |
| Presence of Oligomeric Byproducts | Low to None[2] | High[2] |
| Purity after Standard Purification (%) | >95%[2] | 75-85%[2] |
| ADC Aggregation (1 month at 4°C, %) | <2%[2] | 5-10%[2] |
| Drug Dissociation in Human Plasma (72h, %) | 5-10%[2] | 15-25%[2] |
| In-vivo Half-life (murine model, hours) | ~250[2] | ~150[2] |
Note: The data in this table is representative and adapted from a comparative study of a maleimide-PEG-NHS ester linker and a homobifunctional PEG linker.[2] It illustrates the general performance advantages of heterobifunctional linkers.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Two-Step Conjugation using a Heterobifunctional PEG Linker (e.g., this compound)
This protocol outlines a general procedure for the sequential conjugation of two different molecules (Molecule A and Molecule B) to the this compound linker.
Step 1: Conjugation of Molecule A to the Tosyl Group
-
Materials:
-
This compound
-
Molecule A (containing a nucleophilic group, e.g., a thiol)
-
Anhydrous, aprotic solvent (e.g., DMF or DMSO)
-
Base (e.g., diisopropylethylamine, DIPEA)
-
-
Procedure:
-
Dissolve this compound and a slight molar excess of Molecule A in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the reaction mixture to facilitate the nucleophilic substitution.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and purify the product (t-Boc-N-Amido-PEG11-Molecule A) using column chromatography or preparative HPLC.
-
Step 2: Deprotection of the Boc Group
-
Materials:
-
t-Boc-N-Amido-PEG11-Molecule A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the purified product from Step 1 in DCM.
-
Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure to yield the deprotected intermediate (H2N-PEG11-Molecule A).
-
Step 3: Conjugation of Molecule B to the Deprotected Amine
-
Materials:
-
H2N-PEG11-Molecule A
-
Molecule B (containing a carboxylic acid or an activated ester)
-
Coupling agents (if Molecule B is a carboxylic acid, e.g., EDC, HATU)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
-
Procedure:
-
Dissolve H2N-PEG11-Molecule A and a molar equivalent of Molecule B in the chosen solvent.
-
If Molecule B is a carboxylic acid, add the coupling agents to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring its progress.
-
Purify the final conjugate (Molecule B-NH-PEG11-Molecule A) by preparative HPLC.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase A.
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the different drug-loaded antibody species.
-
Data Analysis: Integrate the peak areas of the different species (unconjugated antibody, DAR2, DAR4, etc.) to calculate the average DAR.
Visualizing Experimental Workflows
Diagrams can effectively illustrate complex experimental processes. The following DOT script generates a diagram for a general bioconjugation workflow.
Caption: General workflow for bioconjugation using a heterobifunctional PEG linker.
Conclusion
The choice of a PEG linker is a critical decision in the design of bioconjugates. This compound offers a valuable combination of a hydrophilic spacer, a versatile reactive tosyl group, and a protected amine for controlled, sequential synthesis.[3] When compared to other PEG linkers, its heterobifunctional nature allows for more controlled and efficient conjugation processes, leading to higher yields of well-defined and stable bioconjugates.[2] Researchers must consider the optimal linker length, desired conjugation chemistry, and whether a cleavable or non-cleavable linker is appropriate for their specific application. The experimental protocols provided in this guide offer a framework for making these comparisons empirically. By systematically evaluating different PEG linkers, researchers can fine-tune the properties of their bioconjugates to achieve optimal therapeutic outcomes.
References
A Comparative Guide to t-Boc-N-Amido-PEG11-Tos in Advanced PEGylation Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the strategic selection of a PEGylation reagent is paramount to achieving desired therapeutic outcomes. This guide provides an in-depth comparison of t-Boc-N-Amido-PEG11-Tos with alternative PEGylation reagents, offering a comprehensive overview of its advantages, supported by illustrative data and detailed experimental protocols.
Unveiling the Advantages of this compound
This compound is a heterobifunctional PEG linker that offers a unique combination of features beneficial for multi-step bioconjugation strategies. Its structure comprises a polyethylene (B3416737) glycol (PEG) spacer, a tosyl (Tos) activating group, and a tert-butyloxycarbonyl (Boc) protected amine. This trifecta of functionalities provides researchers with enhanced control and versatility in the synthesis of complex biomolecules.
The core advantages of utilizing this compound include:
-
Orthogonal Chemistry: The Boc-protected amine allows for sequential and controlled conjugation. The tosyl group can be reacted with a nucleophile in the first step, leaving the Boc-protected amine intact for deprotection and subsequent reaction with another molecule. This orthogonal strategy is crucial for the precise construction of complex architectures like antibody-drug conjugates (ADCs) and PROTACs.[1][2]
-
Excellent Leaving Group: The tosyl group is an excellent leaving group for nucleophilic substitution reactions, facilitating efficient conjugation to nucleophiles such as thiols and amines.[3] This often translates to high reaction yields under mild conditions.
-
Enhanced Hydrophilicity: The PEG11 spacer is a hydrophilic chain that imparts increased water solubility to the conjugated molecule.[3] This is particularly advantageous for hydrophobic drugs or proteins, as it can reduce aggregation and improve pharmacokinetic profiles.[4]
-
Controlled Deprotection: The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3] This allows for the unmasking of the amine at a desired stage of the synthesis, preventing unwanted side reactions.[2]
Comparative Analysis of PEGylation Reagents
The selection of a PEGylation reagent is dictated by the specific application, the nature of the molecule to be conjugated, and the desired reaction conditions. Below is a comparative overview of this compound and other commonly used PEGylation reagents.
| Feature | This compound | NHS-Ester PEGs | Maleimide-PEGs | Aldehyde-PEGs |
| Reactive Group | Tosyl | N-Hydroxysuccinimide Ester | Maleimide (B117702) | Aldehyde |
| Target Functional Group | Amines, Thiols, Hydroxyls | Primary Amines | Thiols (Cysteine) | N-terminal Amines, Hydrazines |
| Reaction pH | Neutral to slightly basic | 7.0 - 8.5[5] | 6.5 - 7.5[6] | Slightly acidic (e.g., ~6.0)[7] |
| Key Advantage | Orthogonal conjugation capability, good leaving group[2][3] | High reactivity with primary amines, well-established chemistry[5] | High selectivity for cysteine residues[6] | Site-specific N-terminal modification[8] |
| Considerations | Potential for side reactions with other nucleophiles. | Susceptible to hydrolysis in aqueous solutions, which can reduce efficiency.[9] | Potential for maleimide ring opening at higher pH, leading to loss of reactivity. | Requires presence of a reducing agent (e.g., sodium cyanoborohydride).[10] |
| Illustrative Reaction Yield | High (often >80-90% with optimized conditions) | Moderate to High (can be affected by hydrolysis) | High (typically >90% for accessible thiols) | Moderate to High (dependent on pH and protein) |
| Illustrative Stability | Stable linkage | Stable amide bond | Stable thioether bond | Stable secondary amine bond |
Experimental Protocols
To facilitate the objective comparison of different PEGylation linkers, detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol outlines a general procedure for the conjugation of this compound to a protein containing a reactive nucleophile (e.g., a free cysteine).
Materials:
-
Protein of interest (with a free nucleophile)
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL. If targeting a cysteine that is part of a disulfide bond, pre-treat the protein with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically.
-
Quenching the Reaction: To stop the reaction, add a 100-fold molar excess of a quenching reagent like L-cysteine and incubate for 1 hour at room temperature.
-
Purification: Remove excess PEG reagent and other small molecules by SEC or another suitable purification method.
-
Analysis: Characterize the PEGylated protein using SDS-PAGE, mass spectrometry (MS), and HPLC to determine the degree of PEGylation and purity.
Protocol 2: Boc Deprotection of PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEGylated protein
-
Deprotection solution (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS) as a scavenger)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Suitable buffer for resuspension (e.g., PBS, pH 7.4)
Procedure:
-
Preparation: Lyophilize the purified Boc-protected PEGylated protein to remove water.
-
Deprotection Reaction: Dissolve the lyophilized protein in a minimal amount of anhydrous DCM. Add the deprotection solution and incubate on ice for 1-2 hours.
-
Removal of TFA: Remove the TFA and DCM under a stream of nitrogen.
-
Protein Precipitation: Precipitate the deprotected protein by adding cold diethyl ether.
-
Washing: Wash the protein pellet with cold diethyl ether to remove residual TFA and scavenger.
-
Resuspension: Air-dry the pellet and resuspend the deprotected PEGylated protein in a suitable buffer.
-
Analysis: Confirm complete deprotection by MS, looking for the expected mass decrease corresponding to the loss of the Boc group (100.12 Da).
Visualizing the Workflow and Logic
To better illustrate the strategic use of this compound, the following diagrams outline the experimental workflow and the logic of orthogonal conjugation.
Caption: Experimental workflow for sequential bioconjugation using this compound.
Caption: Logical flow of orthogonal conjugation enabled by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
A Comparative Guide to PEG Linkers: t-Boc-N-Amido-PEG11-Tos vs. NHS-ester
In the landscape of bioconjugation and drug development, the choice of a suitable linker is paramount to the efficacy and stability of the final product. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules. This guide provides a detailed comparison of two prominent classes of amine-reactive PEG linkers: t-Boc-N-Amido-PEG11-Tos and N-Hydroxysuccinimide (NHS)-ester PEG linkers. This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal linker for their specific application.
Chemical Properties and Reactivity
This compound is a heterobifunctional linker featuring a tosyl (tosylate) group and a tert-butyloxycarbonyl (Boc)-protected amine. The tosyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution (SN2) reactions.[1][2] This allows for conjugation with various nucleophiles, including amines (e.g., lysine (B10760008) residues on proteins), thiols, and hydroxyl groups.[2][3] The Boc-protected amine provides an orthogonal handle for sequential conjugation; the Boc group can be removed under mild acidic conditions to reveal a primary amine for further modification.[1][4]
NHS-ester PEG linkers are one of the most widely used classes of amine-reactive reagents in bioconjugation.[5] The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form a stable and irreversible amide bond.[5][6] This reaction is typically carried out in a pH range of 7 to 9.[7]
A key difference lies in their stability. NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more pronounced at higher pH levels.[6] In contrast, the tosylate group is generally more stable in aqueous conditions, though the linkage formed with the target molecule is a secondary amine, which may have different stability and pharmacological properties compared to the amide bond formed by NHS esters.
Performance Comparison: A Qualitative Overview
| Feature | This compound | NHS-ester PEG Linkers |
| Reactive Group | Tosylate (-OTs) | N-Hydroxysuccinimide ester (-NHS) |
| Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Acyl Substitution |
| Target Groups | Primary amines, thiols, hydroxyls[2][3] | Primary amines[5] |
| Resulting Linkage | Secondary amine, thioether, ether | Amide |
| Reaction pH | Typically 8.0 - 9.5 for amines[3] | Typically 7.0 - 9.0[7] |
| Key Advantage | Orthogonal conjugation strategy (Boc protection)[1]; Reactivity with multiple nucleophiles[3] | Well-established chemistry; Forms highly stable amide bonds[5] |
| Potential Drawback | Potential for slower reaction kinetics compared to NHS esters; Formation of secondary amine linkage may alter properties | Susceptibility to hydrolysis, especially at higher pH[6]; Primarily reactive with amines |
Experimental Protocols
Protocol 1: Conjugation of a Protein with this compound
This protocol describes a general procedure for the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours. The optimal reaction time may vary depending on the specific protein and desired degree of PEGylation.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 1 hour at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or another suitable purification method.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by MALDI-TOF mass spectrometry to confirm the degree of PEGylation.[8][9]
Protocol 2: Boc Deprotection of PEGylated Protein
This protocol describes the removal of the Boc protecting group from the PEGylated protein to reveal a free amine for subsequent conjugation.
Materials:
-
Boc-protected PEGylated protein
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Cold diethyl ether
-
Suitable buffer for resuspension (e.g., PBS, pH 7.4)
Procedure:
-
Preparation: Lyophilize the purified Boc-protected PEGylated protein to remove the aqueous buffer.
-
Deprotection Reaction: Resuspend the lyophilized protein in the Deprotection Solution and incubate for 30 minutes to 2 hours at room temperature.[10]
-
Protein Precipitation: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. Add cold diethyl ether to precipitate the deprotected protein.
-
Washing: Centrifuge to pellet the protein and discard the supernatant. Wash the pellet with cold diethyl ether to remove residual TFA.
-
Resuspension: Air-dry the protein pellet and resuspend the deprotected PEGylated protein in a suitable buffer.
Protocol 3: Conjugation of a Protein with an NHS-ester PEG Linker
This protocol provides a general procedure for the conjugation of an NHS-ester PEG linker to a protein.[7]
Materials:
-
Protein of interest
-
NHS-ester PEG linker
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester PEG to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of PEGylation.[8][9]
Visualizing the Chemistry and Workflows
To further elucidate the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Reaction mechanisms of this compound and NHS-ester PEG linkers with primary amines.
Caption: Comparative experimental workflows for PEGylation.
Conclusion
The choice between this compound and NHS-ester PEG linkers depends heavily on the specific requirements of the bioconjugation strategy. NHS-ester PEGs offer a straightforward and well-documented method for creating stable amide linkages with primary amines. However, their susceptibility to hydrolysis requires careful control of reaction conditions.
This compound provides greater versatility through its reactivity with a broader range of nucleophiles and the option for a subsequent, orthogonal conjugation step after Boc deprotection. This makes it particularly suitable for the construction of more complex bioconjugates. The resulting secondary amine linkage may, however, influence the biological properties of the final molecule, a factor that should be considered and empirically tested during development. Ultimately, the selection should be guided by the desired final product characteristics, the available functional groups on the target molecule, and the need for sequential conjugation steps.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. precisepeg.com [precisepeg.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating t-Boc-N-Amido-PEG11-Tos Conjugation: A Comparative Guide to HPLC Analysis
For researchers and professionals in drug development and chemical synthesis, robust analytical methods are paramount to ensure the purity and identity of synthesized compounds. This guide provides a detailed comparison for validating the successful conjugation of t-Boc-N-Amido-PEG11-Tos using High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and comparative data.
The conjugation of a tosyl group to t-Boc-N-Amido-PEG11-amine is a critical step in creating a bifunctional linker used in bioconjugation and drug delivery. The tosyl group serves as an excellent leaving group for subsequent nucleophilic substitution, while the Boc-protected amine allows for orthogonal deprotection and further modification. Validating the successful formation of the tosylated product and quantifying its purity is essential for downstream applications.
HPLC as the Gold Standard for Validation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for the analysis of PEGylated molecules and their conjugates.[1][2][] Its high resolution, quantitative accuracy, and reproducibility make it the primary recommended method for routine purity analysis of compounds like this compound.[][4]
The separation principle of RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. In the case of this compound, the increased hydrophobicity imparted by the tosyl group allows for its separation from the more polar starting material, t-Boc-N-Amido-PEG11-amine.
Comparative Analysis of Key Compounds by HPLC
The successful synthesis of this compound can be effectively monitored by comparing the HPLC chromatograms of the reaction mixture with the starting materials. The expected retention times will vary based on the specific HPLC conditions, but a clear shift to a longer retention time for the product is anticipated due to its increased non-polarity.
| Compound | Expected Retention Time (min) | Rationale for Retention |
| t-Boc-N-Amido-PEG11-amine | ~ 8.5 | The free amine and PEG chain contribute to its polarity, resulting in earlier elution from the nonpolar C18 column. |
| p-Toluenesulfonyl chloride (Tos-Cl) | ~ 12.2 | The aromatic tosyl group provides significant hydrophobicity, leading to a longer retention time. |
| This compound | ~ 15.8 | The combination of the PEG chain, Boc group, and the highly nonpolar tosyl group results in the strongest retention. |
| Hydrolyzed Tos-Cl (p-TsOH) | ~ 4.1 | p-Toluenesulfonic acid is highly polar and will elute very early in the gradient. |
| Deprotected PEG11-Tos | ~ 10.3 | The absence of the nonpolar Boc group makes it more polar than the final product, leading to a shorter retention time. |
Detailed Experimental Protocol for HPLC Validation
This protocol outlines a standard RP-HPLC method for the analysis of the this compound conjugation reaction.
Instrumentation:
-
A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).[1][5]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a small amount of the reaction mixture or purified product in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Workflow for HPLC Validation
The following diagram illustrates the logical workflow for validating the conjugation of this compound using HPLC.
Caption: Workflow for HPLC Validation of this compound.
Alternative and Complementary Validation Methods
While HPLC is a robust method for routine analysis, other techniques can provide complementary and confirmatory data.
| Technique | Advantages | Disadvantages | Application in this Context |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information, confirming the identity of the product and impurities.[6][7] | More complex and expensive instrumentation. | Confirms the mass of this compound and helps in identifying any side products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the covalent attachment of the tosyl group. | Lower sensitivity compared to HPLC and requires higher sample concentrations. | Confirms the presence of characteristic proton and carbon signals from both the PEG linker, the Boc group, and the tosyl group. |
| Thin-Layer Chromatography (TLC) | Simple, fast, and inexpensive for monitoring reaction progress. | Not quantitative and provides lower resolution compared to HPLC. | Rapidly assess the consumption of starting materials and the formation of the product during the reaction. |
References
- 1. agilent.com [agilent.com]
- 2. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
Verifying the Structural Integrity of t-Boc-N-Amido-PEG11-Tos: A Comparative Guide to NMR Analysis
In the synthesis of complex biomolecules and drug delivery systems, the precise structural confirmation of linkers such as t-Boc-N-Amido-PEG11-Tos is paramount to ensure the efficacy and safety of the final product. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of this compound, offering researchers, scientists, and drug development professionals a detailed framework for its characterization.
Performance Comparison: NMR vs. Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for detailed structural analysis, other methods like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are often employed for the characterization of PEGylated compounds. Each technique offers distinct advantages and limitations.
| Analytical Technique | Strengths | Weaknesses |
| ¹H NMR Spectroscopy | Provides detailed structural information, including the connectivity of atoms and the ratio of different functional groups. It is non-destructive. | Relatively low sensitivity compared to MS. Complex spectra can be challenging to interpret for large or polydisperse polymers. |
| Mass Spectrometry (ESI-MS, MALDI-MS) | High sensitivity and provides accurate molecular weight information.[1] Can identify impurities and byproducts. | Fragmentation can sometimes make interpretation difficult. Does not provide detailed information about the connectivity of atoms in the same way as NMR. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for assessing purity and quantifying the amount of the compound. Can be coupled with other detectors like MS or ELSD for more comprehensive analysis.[] | Does not provide detailed structural information on its own. Requires reference standards for quantitative analysis. |
NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecule, confirming the presence and integrity of the t-Boc protecting group, the N-amido linkage, the PEG11 spacer, and the terminal tosyl group.
Structural Confirmation of this compound by ¹H NMR
The ¹H NMR spectrum of this compound provides characteristic signals for each of its structural components. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Assignment | Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| t-Boc Group | ||||
| -C(CH₃)₃ | a | ~1.44 | Singlet | 9H |
| Amide Group | ||||
| -NH- | b | ~5.0 | Broad Singlet | 1H |
| PEG Linker | ||||
| -CH₂-NH- | c | ~3.3-3.4 | Multiplet | 2H |
| -O-CH₂-CH₂-O- | d | ~3.64 | Singlet | ~40H |
| -CH₂-CH₂-OTs | e | ~3.7 | Triplet | 2H |
| -CH₂-OTs | f | ~4.1 | Triplet | 2H |
| Tosyl Group | ||||
| Ar-CH₃ | g | ~2.45 | Singlet | 3H |
| Ar-H (ortho to CH₃) | h | ~7.35 | Doublet | 2H |
| Ar-H (ortho to SO₂) | i | ~7.80 | Doublet | 2H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for PEGylated compounds.
1. Sample Preparation:
-
Handling: Due to the hygroscopic nature of PEG compounds, handle the sample and deuterated solvent in a dry environment, such as a glove box, to prevent moisture contamination.[3]
-
Solvent: Use a high-purity deuterated solvent like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) that has been dried over molecular sieves.
-
Concentration: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Filtration: To remove any particulate matter, filter the solution through a pipette with a small plug of glass wool directly into the NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
Temperature: Ensure the experiment is performed at a stable temperature, typically 25 °C (298 K).
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-dimensional proton pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift or using TMS as an internal standard (0 ppm).
-
Integrate the signals and determine the multiplicities (singlet, doublet, triplet, multiplet).
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR analysis.
References
Navigating the Labyrinth of In Vivo Linker Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of creating a successful bioconjugate, such as an Antibody-Drug Conjugate (ADC) or a Proteolysis Targeting Chimera (PROTAC), is fraught with critical decisions. Among the most pivotal is the choice of a chemical linker, a component that dictates the stability, efficacy, and ultimately, the therapeutic index of the entire construct. This guide provides an objective comparison of the in vivo stability of various linker technologies, with a focus on the class of amide-PEG linkers, exemplified by the post-conjugation structure derived from t-Boc-N-Amido-PEG11-Tos. We present supporting experimental data and detailed methodologies to inform the rational design of next-generation bioconjugates.
The linker in a bioconjugate is far from a passive connector; it is a dynamic entity that must remain steadfast in the systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently liberate its cargo at the site of action.[1][2] The stability of the linker is, therefore, a paramount consideration in the design of safe and effective targeted therapies.[1][2]
While the specific linker "this compound" is a reagent used for synthesis, its resulting structure after conjugation—an amide bond connected to a polyethylene (B3416737) glycol (PEG) chain—represents a common and important class of linkers. The in vivo stability of this amide-PEG linker is a key determinant of the bioconjugate's performance.
Comparative In Vivo Stability of Common Linker Classes
The stability of a linker in vivo is influenced by its chemical nature, susceptibility to enzymatic cleavage, and the physiological environment it encounters.[1][3] Below is a comparative summary of the stability profiles of various linker types.
| Linker Class | Sub-type / Example | Cleavage Mechanism | In Vivo Stability Profile | Key Considerations |
| Amide-PEG Linkers | Linear or Pendant PEG chains | Generally non-cleavable; relies on antibody degradation | High plasma stability. The PEG chain can enhance hydrophilicity and circulation half-life.[4][5][6] | Linker architecture (linear vs. pendant) can impact stability and pharmacokinetics, with some studies suggesting pendant configurations offer improved stability.[4][5] |
| Peptide Linkers | Valine-Citrulline (VC) | Enzymatic (Cathepsin B) | Generally stable in human plasma but can be susceptible to premature cleavage by other proteases, such as carboxylesterases in mice.[7][8] | Modifications to the peptide sequence, such as the addition of a glutamic acid residue (EVCit), can significantly enhance stability in mouse plasma.[1][7] |
| Hydrazone Linkers | N-acyl hydrazone | pH-sensitive (acidic) | Moderately stable at physiological pH (7.4) but can exhibit variable and sometimes rapid hydrolysis in circulation.[3][9] | Stability is highly dependent on the specific chemical structure. While designed for cleavage in the acidic environment of endosomes/lysosomes, premature release can be a challenge.[9][] |
| Disulfide Linkers | Hindered or unhindered | Redox-sensitive (reduction) | Stability is tunable by introducing steric hindrance around the disulfide bond. Unhindered disulfides can be unstable, while hindered versions show improved plasma stability.[11][12][] | The reducing environment of the cytoplasm facilitates cleavage, but premature reduction in the plasma can occur.[12][] |
| Non-cleavable Linkers | Thioether (e.g., SMCC) | Proteolytic degradation of the antibody | High plasma stability, as they rely on the degradation of the antibody backbone for payload release.[1][14] | Payload is released as a linker-amino acid adduct, which must retain activity. The lack of a bystander effect can be a limitation.[14] |
Experimental Protocols for Assessing In Vivo Linker Stability
Accurate assessment of in vivo linker stability is crucial for the preclinical development of bioconjugates. The two most widely accepted methods are ligand-binding assays, such as ELISA, for quantifying the intact bioconjugate, and liquid chromatography-mass spectrometry (LC-MS) for detecting the free payload or catabolites.[1][15]
Protocol 1: ELISA-Based Quantification of Intact Antibody-Drug Conjugate
This method measures the concentration of the ADC that remains fully conjugated with its payload over time in plasma.[1][16]
Objective: To determine the pharmacokinetic profile and stability of the intact ADC in vivo.
Methodology:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats) at a predetermined dose.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.). Process the blood to obtain plasma and store at -80°C until analysis.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the monoclonal antibody portion of the ADC. Incubate overnight at 4°C, then wash the plate to remove unbound antigen.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature, then wash.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells. Incubate for 1-2 hours at room temperature to allow the intact ADC to bind to the coated antigen. Wash the plate.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the payload molecule. This antibody will only bind to ADCs that have retained their payload. Incubate for 1 hour at room temperature, then wash.
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP). A colorimetric reaction will occur in proportion to the amount of intact ADC.
-
Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength. Calculate the concentration of the intact ADC in the plasma samples by interpolating from the standard curve. The rate of decrease in intact ADC concentration over time reflects the in vivo clearance and stability of the linker.
Protocol 2: LC-MS/MS-Based Quantification of Free Payload
This highly sensitive and specific method quantifies the amount of payload that has been prematurely released from the ADC into the circulation.[1][17]
Objective: To measure the concentration of prematurely released, unconjugated payload in plasma as a direct indicator of linker instability.
Methodology:
-
Animal Dosing and Sample Collection: Follow the same procedure as described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: To an aliquot of plasma, add a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins, including the ADC.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload.
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other components in the sample based on its physicochemical properties as it passes through a chromatography column (e.g., a C18 column).
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The free payload is ionized (e.g., by electrospray ionization), and a specific precursor ion corresponding to the payload is selected.
-
The precursor ion is fragmented, and specific product ions are detected. This multiple reaction monitoring (MRM) provides high specificity and sensitivity.
-
-
Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload in a similar matrix. An increase in the free payload concentration in plasma over time indicates linker cleavage.
Visualizing Experimental Workflows
To further clarify the processes involved in assessing in vivo linker stability, the following diagrams illustrate the key experimental workflows.
Caption: Workflows for assessing ADC in vivo stability.
Caption: Impact of linker stability on therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Biological Activity of Peptides After Modification with t-Boc-N-Amido-PEG11-Tos
For researchers, scientists, and drug development professionals, peptide modification is a critical strategy for enhancing therapeutic properties. One such modification, PEGylation, involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a peptide. This guide provides a comparative overview of the expected changes in a peptide's biological activity and physicochemical properties after conjugation with t-Boc-N-Amido-PEG11-Tos , a specific heterobifunctional PEGylation reagent.
While direct comparative studies detailing the use of this exact linker are not prevalent in publicly available literature, this guide synthesizes established principles of peptide PEGylation to provide a robust framework for comparison. The data and protocols are based on common outcomes and methodologies reported for similar PEG linkers.
The primary goals of PEGylating a peptide are to improve its pharmacokinetic profile, such as extending its in-vivo half-life, increasing solubility, and reducing immunogenicity and renal clearance.[1][2][3] However, these benefits often come with a trade-off: a potential decrease in in vitro biological activity due to steric hindrance at the target binding site.[] The choice of PEG linker, its size, and the site of attachment are crucial factors that determine the final balance between pharmacokinetic improvements and retained bioactivity.[1][]
Data Presentation: A Comparative Analysis
The following tables summarize the anticipated effects of modifying a hypothetical peptide with this compound. These values are illustrative and represent typical outcomes observed in peptide PEGylation studies.
Table 1: Comparison of Physicochemical Properties
| Property | Unmodified Peptide (Hypothetical) | Peptide Modified with this compound | Rationale for Change |
| Molecular Weight (MW) | ~2,500 Da | ~3,256 Da | Additive MW of the PEG linker (MW of linker is 755.9 g/mol [5]). |
| Aqueous Solubility | Moderate to Low | High | The hydrophilic nature of the PEG chain increases solubility in aqueous media.[5] |
| Proteolytic Stability | Low | Moderate to High | The PEG chain provides a protective shield, sterically hindering access by proteolytic enzymes.[2][] |
| Immunogenicity | Potential for Immune Response | Reduced | PEGylation can mask antigenic epitopes on the peptide surface, reducing recognition by the immune system.[2][3] |
Table 2: Comparison of Pharmacokinetic and Biological Activity Profiles
| Parameter | Unmodified Peptide (Hypothetical) | Peptide Modified with this compound | Rationale for Change |
| In Vitro Bioactivity (e.g., IC₅₀) | 10 nM | 50 - 200 nM (5-20x increase) | Steric hindrance from the PEG chain may interfere with binding to the target receptor or enzyme.[] |
| In Vivo Half-Life (t₁/₂) | ~15 minutes | ~2 - 6 hours | Increased hydrodynamic size reduces renal clearance and protects against enzymatic degradation.[1][3] |
| Renal Clearance | High | Low | The larger size of the PEGylated peptide prevents efficient filtration by the kidneys.[1] |
| Bioavailability (Oral) | < 1% | Generally remains very low unless specific conformational constraints are introduced. | While PEGylation improves stability, it does not typically overcome the challenge of oral absorption for peptides.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the conjugation of a peptide with this compound and the subsequent assessment of its biological activity.
Protocol 1: Peptide Conjugation with this compound
This protocol describes the covalent attachment of the PEG linker to a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) on a peptide. The tosyl group on the linker is an excellent leaving group for nucleophilic substitution reactions with amines.[5]
Materials:
-
Peptide with an available primary amine.
-
This compound (MW: 755.9)[5].
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)).
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Instruments: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of DMF or DMSO. Add a 5 to 10-fold molar excess of the dissolved PEG reagent to the peptide solution with gentle vortexing.
-
Conjugation Reaction: Incubate the reaction mixture at room temperature for 12-24 hours with gentle stirring. Monitor the reaction progress by taking aliquots and analyzing via RP-HPLC or MS.
-
Quenching: Once the desired level of conjugation is achieved, add the quenching solution to a final concentration of 50 mM to consume any unreacted PEG reagent. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry to verify the addition of the PEG moiety.
Protocol 2: In Vitro Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (e.g., IC₅₀) of the unmodified and PEGylated peptides to a target receptor.
Materials:
-
Cell line or membrane preparation expressing the target receptor.
-
Radiolabeled or fluorescently-labeled ligand known to bind the receptor.
-
Unmodified and PEGylated peptides (test compounds).
-
Binding Buffer (specific to the receptor system).
-
Filtration apparatus (e.g., 96-well filter plate).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of the labeled ligand and the cell/membrane preparation to each well.
-
Competition: Add increasing concentrations of the unmodified peptide or the PEGylated peptide to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of an unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through the filter plate to separate bound from free ligand. Wash the filters with ice-cold binding buffer.
-
Detection: Measure the amount of bound labeled ligand in each filter using a scintillation counter or plate reader.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value for each peptide.
Visualizations: Workflows and Mechanisms
Diagrams help clarify complex processes and relationships. The following visualizations were created using the Graphviz DOT language.
Caption: Experimental workflow for peptide PEGylation and subsequent bioactivity comparison.
Caption: Reaction scheme for the conjugation of a peptide's amine group with this compound.
Caption: Conceptual model of how PEGylation may cause steric hindrance, reducing a peptide's binding affinity.
References
- 1. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. biocompare.com [biocompare.com]
- 5. This compound, 1556847-56-3 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of t-Boc-N-Amido-PEG11-Tos: An Evaluation of Alternative Routes
For researchers and professionals in drug development and bioconjugation, the heterobifunctional linker t-Boc-N-Amido-PEG11-Tos serves as a critical building block. Its structure, featuring a Boc-protected amine and a terminal tosyl group connected by a discrete 11-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for the controlled assembly of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The tosyl group acts as an excellent leaving group for nucleophilic substitution, while the Boc-protected amine allows for subsequent deprotection and conjugation, enabling a sequential and controlled synthetic strategy.
This guide provides a comprehensive comparison of synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform the selection of the most appropriate method based on starting material availability, desired yield, and process scalability.
Primary Synthetic Route: Direct Tosylation of Boc-NH-PEG11-OH
The most direct approach to this compound involves the tosylation of the commercially available starting material, t-Boc-N-Amido-PEG11-OH. This single-step conversion is efficient and straightforward.
Experimental Protocol
Materials:
-
t-Boc-N-Amido-PEG11-OH (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Triethylamine (B128534) (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve t-Boc-N-Amido-PEG11-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq) to the solution, followed by the slow, dropwise addition of a solution of p-toluenesulfonyl chloride (1.5 eq) in anhydrous DCM.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | t-Boc-N-Amido-PEG11-OH | [1][2][3] |
| Key Reagents | p-Toluenesulfonyl chloride, Triethylamine | General tosylation protocols |
| Typical Yield | 85-95% | Estimated from similar tosylation reactions |
| Purity | >95% (after chromatography) | Estimated from similar tosylation reactions |
| Number of Steps | 1 | - |
digraph "Primary_Synthetic_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];A[label="t-Boc-N-Amido-PEG11-OH"]; B[label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B[label=" p-TsCl, TEA, DCM "]; }
Alternative Synthetic Route 1: Multi-step Synthesis from PEG11-Diol
Experimental Protocols
Step 1: Monotosylation of PEG11-Diol
This step is critical for achieving a heterobifunctional product. A selective monotosylation can be achieved with high efficiency using a silver oxide-mediated method.[4][5]
-
Procedure: Dissolve PEG11-diol (1.0 eq) in dry toluene. Add silver(I) oxide (Ag₂O, 1.5 eq) and potassium iodide (KI, 0.2 eq). To this stirred suspension, add p-toluenesulfonyl chloride (1.05 eq) in one portion and stir at room temperature for 12 hours. The product, HO-PEG11-OTs, is purified by filtration and column chromatography.[5]
-
Yield: 71-76%[5]
Step 2: Conversion to Azide (B81097)
The tosyl group is displaced by an azide to introduce a nitrogen functionality.
-
Procedure: Dissolve HO-PEG11-OTs (1.0 eq) in anhydrous DMF and add sodium azide (NaN₃, 5.0 eq). Heat the mixture to 65-90 °C and stir for 16 hours. After cooling, the product, N₃-PEG11-OH, is isolated by extraction and precipitation.[6]
-
Yield: 77-98%[6]
Step 3: Staudinger Reduction to Amine
The azide is cleanly reduced to a primary amine using the Staudinger reaction.[7][8]
-
Procedure: Dissolve N₃-PEG11-OH (1.0 eq) in a mixture of THF and water. Add triphenylphosphine (B44618) (PPh₃, 1.5 eq) and stir at room temperature for 8-12 hours. The product, H₂N-PEG11-OH, is purified by extraction to remove the triphenylphosphine oxide byproduct.
-
Yield: >95%
Step 4: Boc Protection of the Amine
The terminal amine is protected with a Boc group.[9]
-
Procedure: Dissolve H₂N-PEG11-OH (1.0 eq) in a suitable solvent (e.g., a THF/water mixture). Add a base such as triethylamine (3.0 eq) followed by di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq). Stir at room temperature until the reaction is complete as monitored by TLC. The final product, t-Boc-N-Amido-PEG11-OH, is then tosylated as described in the primary route.
-
Yield: >90%
Quantitative Data Summary
| Step | Reaction | Typical Yield | Overall Yield |
| 1 | Monotosylation | 71-76% | ~74% |
| 2 | Azidation | 77-98% | ~65% |
| 3 | Staudinger Reduction | >95% | ~62% |
| 4 | Boc Protection | >90% | ~56% |
| 5 | Tosylation | 85-95% | ~50% |
digraph "Alternative_Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];A[label="PEG11-Diol"]; B[label="HO-PEG11-OTs"]; C [label="N3-PEG11-OH"]; D [label="H2N-PEG11-OH"]; E [label="t-Boc-N-Amido-PEG11-OH"]; F [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B[label=" Ag2O, KI, TsCl "]; B -> C [label=" NaN3, DMF "]; C -> D [label=" PPh3, H2O "]; D -> E [label=" (Boc)2O, TEA "]; E -> F [label=" p-TsCl, TEA, DCM "]; }
Alternative Synthetic Route 2: Mesylation as an Alternative to Tosylation
This route is a variation of the primary route, where the hydroxyl group of t-Boc-N-Amido-PEG11-OH is activated as a mesylate instead of a tosylate. Mesylates are also excellent leaving groups and can be advantageous in certain situations.[10][11]
Experimental Protocol
Mesylation of t-Boc-N-Amido-PEG11-OH:
Materials:
-
t-Boc-N-Amido-PEG11-OH (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.5 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The procedure is analogous to the tosylation protocol in the primary route, with methanesulfonyl chloride replacing p-toluenesulfonyl chloride.
-
The reaction is typically faster than tosylation.
-
Purification is performed using flash column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | t-Boc-N-Amido-PEG11-OH | [1][2][3] |
| Key Reagents | Methanesulfonyl chloride, Triethylamine | General mesylation protocols |
| Typical Yield | 90-98% | Estimated from similar mesylation reactions |
| Purity | >95% (after chromatography) | Estimated from similar mesylation reactions |
| Number of Steps | 1 | - |
digraph "Alternative_Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#FBBC05"];A[label="t-Boc-N-Amido-PEG11-OH"]; B[label="t-Boc-N-Amido-PEG11-OMs", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B[label=" MsCl, TEA, DCM "]; }
Comparison of Synthetic Routes
| Feature | Primary Route (Tosylation) | Alternative Route 1 (from Diol) | Alternative Route 2 (Mesylation) |
| Starting Material | t-Boc-N-Amido-PEG11-OH | PEG11-Diol | t-Boc-N-Amido-PEG11-OH |
| Number of Steps | 1 | 5 | 1 |
| Overall Yield | High (85-95%) | Moderate (~50%) | High (90-98%) |
| Key Advantages | - High yield- Fewer steps- Simpler purification | - Uses a more readily available and potentially cheaper starting material | - Potentially faster reaction- Mesylates can be more reactive in some subsequent substitutions |
| Key Disadvantages | - Relies on the availability of the specific starting material | - Multiple steps- Lower overall yield- More complex purification due to multiple intermediates | - Mesylates can be less stable than tosylates- The byproduct (methanesulfonic acid) is more corrosive |
Conclusion
The choice of synthetic route for this compound depends primarily on the availability and cost of the starting materials. The Primary Route is the most efficient and highest yielding if t-Boc-N-Amido-PEG11-OH is accessible. Alternative Route 1 provides a viable, albeit longer, pathway when starting from the more fundamental PEG11-diol. Alternative Route 2 , employing mesylation, offers a slight variation on the primary route that may be advantageous in terms of reaction time and reactivity of the final product, though stability considerations should be taken into account. Researchers should select the route that best aligns with their laboratory's resources and the specific requirements of their downstream applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-NH-PEG11-OH | PROTAC Linker | TargetMol [targetmol.com]
- 3. N-Boc-PEG11-alcohol, 1556847-53-0 | BroadPharm [broadpharm.com]
- 4. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. benchchem.com [benchchem.com]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Economics of Peptide PEGylation: A Cost-Effectiveness Analysis of t-Boc-N-Amido-PEG11-Tos for Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the journey from a promising peptide candidate to a viable therapeutic is fraught with challenges, not least of which is ensuring a cost-effective and scalable manufacturing process. The strategic modification of peptides via PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—is a proven method to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive cost-effectiveness analysis of a key PEGylating agent, t-Boc-N-Amido-PEG11-Tos, for large-scale synthesis, comparing its performance with alternative methodologies.
The selection of an appropriate PEGylating agent is a critical decision in the development of peptide-based therapeutics. It directly impacts not only the biological performance of the final conjugate but also the economic viability of the entire manufacturing process. This compound, a heterobifunctional linker, offers a compelling combination of features: a t-Boc protected amine for controlled, stepwise synthesis and a tosylate group, which is an excellent leaving group for efficient conjugation. This guide will delve into the quantitative aspects of its use in large-scale synthesis, providing a framework for informed decision-making in drug development.
Comparative Analysis of PEGylation Reagents
The economic feasibility of large-scale peptide PEGylation hinges on several factors: the cost of raw materials, the complexity and efficiency of the synthesis process, and the purity and yield of the final product. Below is a comparative overview of this compound and its common alternatives.
| Feature | This compound | Alternative 1: PEG-Mesylate | Alternative 2: PEG-NHS Ester | Alternative 3: PEG-Aldehyde |
| Activation | Pre-activated (Tosylate) | Pre-activated (Mesylate) | Pre-activated (NHS Ester) | Pre-activated (Aldehyde) |
| Reaction pH | 8.0 - 9.5 | 8.0 - 9.5 | 7.0 - 8.5 | 6.5 - 7.5 |
| Reaction Time | 2 - 4 hours | 2 - 4 hours | 1 - 2 hours | 2 - 4 hours (plus reduction step) |
| Typical Yield | High | High | Moderate to High | High |
| Purity Profile | High | High | Variable, potential for side reactions | High |
| Relative Cost | Moderate to High | Moderate to High | Moderate | Moderate to High |
| Key Advantage | Excellent leaving group, high reactivity | Similar to tosylate, good leaving group | Fast reaction with primary amines | Site-specific N-terminal modification |
| Key Disadvantage | Potential for side reactions at high pH | Potential for side reactions at high pH | Hydrolytically unstable, requires careful handling | Requires a subsequent reduction step |
Experimental Protocols
General Protocol for Large-Scale Synthesis of a PEGylated Peptide using this compound
This protocol outlines a generalized procedure for the N-terminal PEGylation of a synthetic peptide on a solid support.
1. Peptide Synthesis:
-
The desired peptide is synthesized on a suitable resin (e.g., Rink Amide resin) using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.
-
The final Fmoc protecting group is removed to expose the N-terminal amine.
2. PEGylation Reaction:
-
The peptide-resin is swollen in a suitable solvent such as dimethylformamide (DMF).
-
A solution of this compound (1.5 - 3.0 equivalents relative to the peptide) in DMF is prepared.
-
A non-nucleophilic base, such as diisopropylethylamine (DIEA) (3.0 - 5.0 equivalents), is added to the peptide-resin suspension.
-
The this compound solution is added to the resin suspension and the reaction is allowed to proceed with gentle agitation for 2-4 hours at room temperature.
-
The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.
3. Washing and Deprotection:
-
The resin is thoroughly washed with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents.
-
The t-Boc protecting group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) for 30-60 minutes.
4. Cleavage and Purification:
-
The PEGylated peptide is cleaved from the resin using a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., TFA/triisopropylsilane/water).
-
The crude PEGylated peptide is precipitated with cold diethyl ether, collected by centrifugation, and dried under vacuum.
-
Purification is performed using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
5. Characterization:
-
The purified PEGylated peptide is characterized by analytical RP-HPLC, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and amino acid analysis to confirm its identity, purity, and the extent of PEGylation.
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical workflow for solid-phase peptide synthesis and subsequent PEGylation, as well as the signaling pathway of a relevant therapeutic target for PEGylated peptides, the Glucagon-Like Peptide-1 (GLP-1) receptor.
Caption: Workflow for Solid-Phase Peptide Synthesis and PEGylation.
Caption: GLP-1 Receptor Signaling Pathway.
Cost-Effectiveness Considerations for Large-Scale Synthesis
While precise, proprietary cost data for large-scale production of this compound is not publicly available, a qualitative and semi-quantitative analysis can be constructed based on the known chemistry and market trends.
Raw Material Costs: The primary cost drivers for the synthesis of this compound are the PEG raw material (HO-PEG11-OH), t-Boc-N-amido starting material, and p-toluenesulfonyl chloride. The cost of monodisperse PEG raw materials increases significantly with chain length and purity. For large-scale manufacturing, securing a reliable and cost-effective supply of high-purity HO-PEG11-OH is paramount.
Synthesis and Purification Costs: The synthesis of this compound from its precursors involves multiple steps, including protection, activation (tosylation), and purification. Each step adds to the overall cost in terms of labor, solvents, reagents, and equipment utilization. The tosylation step, while efficient, requires careful control of reaction conditions to minimize side products. Purification of the final PEGylating agent is critical to ensure high-quality conjugates and can be a significant cost contributor, often involving chromatography.
Comparison with Alternatives:
-
PEG-Mesylate: The synthesis and cost structure of PEG-mesylates are very similar to their tosylate counterparts, with methanesulfonyl chloride being the corresponding activating agent. The choice between tosylate and mesylate often comes down to supplier availability, bulk pricing, and specific process optimization.
-
PEG-NHS Ester: While the reaction of PEG-NHS esters with peptides is often faster, the NHS ester group is susceptible to hydrolysis. This requires stringent control of reaction conditions (anhydrous solvents, precise pH) and can lead to lower overall yields in a large-scale setting if not perfectly optimized. The cost of the activating agents (e.g., N-hydroxysuccinimide and a carbodiimide) also needs to be factored in.
-
PEG-Aldehyde: This method offers excellent site-specificity for N-terminal PEGylation. However, the synthesis of the PEG-aldehyde can be more complex than for tosylates or NHS esters. Furthermore, the conjugation reaction requires a subsequent reduction step, adding to the overall process time and cost.
Overall Cost-Effectiveness:
The cost-effectiveness of this compound in a large-scale setting is a trade-off between its higher upfront cost compared to simpler conjugating agents and the potential for higher yields, better purity, and more controlled manufacturing of the final PEGylated peptide. For high-value therapeutic peptides where purity and batch-to-batch consistency are paramount, the investment in a well-defined and highly reactive PEGylating agent like this compound can be justified by reduced downstream purification costs and a more robust and reliable manufacturing process.
Conclusion
The selection of a PEGylating agent for large-scale synthesis is a multifaceted decision that extends beyond simple reagent cost. This compound presents a robust option for the controlled and efficient PEGylation of peptides. Its high reactivity, facilitated by the tosylate leaving group, and the presence of the t-Boc protecting group allow for a well-controlled manufacturing process, which can translate to higher yields and purity of the final therapeutic product. While the initial cost of this reagent may be higher than some alternatives, a thorough cost-effectiveness analysis must consider the entire manufacturing workflow, including the potential for reduced purification costs and higher overall process efficiency. For drug development professionals, a careful evaluation of the factors outlined in this guide will be crucial in making an informed decision that balances performance, scalability, and economic viability.
A Comparative Guide to PEG Linkers in Drug Discovery: A Focus on t-Boc-N-Amido-PEG11-Tos
For Researchers, Scientists, and Drug Development Professionals
The strategic design of complex therapeutic molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is critically dependent on the chemical linker that connects the active components. Among the most prevalent and versatile linkers are those based on polyethylene (B3416737) glycol (PEG). This guide provides a comparative analysis of t-Boc-N-Amido-PEG11-Tos, a heterobifunctional PEG linker, against common alternatives, supported by experimental data and detailed protocols to inform rational drug design.
This compound is a high-purity, monodisperse PEG linker featuring three key components:
-
A t-Boc (tert-Butyloxycarbonyl) protected amine : A stable protecting group that can be removed under mild acidic conditions, allowing for controlled, sequential conjugation.[1][2]
-
A hydrophilic PEG11 spacer : A chain of eleven ethylene (B1197577) glycol units that enhances the aqueous solubility and improves the pharmacokinetic properties of the final conjugate.[3][4]
-
A tosyl (Tos) group : An excellent leaving group that readily reacts with nucleophiles (like phenols or amines) in substitution reactions, facilitating the initial covalent linkage.[1]
This combination makes it a valuable tool for covalently linking a target protein binder and an E3 ligase ligand in PROTAC synthesis.[5][6]
Comparison of PEG Linker Properties
The choice of linker is a critical determinant of a molecule's biological activity, stability, and drug-like properties.[4][7] The optimal linker is often identified through systematic evaluation of alternatives that vary in length, flexibility, and reactivity.
| Linker Category | Specific Example | Key Characteristics | Advantages | Disadvantages |
| PEG Length Variants | t-Boc-N-Amido-PEG3 -Tos | Shorter, more rigid PEG chain | May facilitate stronger ternary complex formation if optimal proximity is required. | Can introduce steric hindrance, preventing complex formation.[8] |
| t-Boc-N-Amido-PEG11 -Tos | Medium-length, flexible PEG chain | Provides a balance of flexibility and reach, enhancing solubility without excessive entropic penalty.[] | May not be optimal for all target/E3 ligase pairs; length requires empirical optimization.[8] | |
| t-Boc-N-Amido-PEG24 -Acid | Longer, highly flexible PEG chain | Significantly increases hydrophilicity and solubility.[3][10] | Excessively long linkers can lead to inefficient ubiquitination and poor cell permeability.[8][] | |
| Reactive Group Variants | t-Boc-N-Amido-PEG11-Tos | Tosylate | Excellent leaving group for reactions with amines, phenols, and thiols. | Can have limited reactivity with less nucleophilic groups. |
| t-Boc-N-Amido-PEG10-Br | Alkyl Bromide | Good leaving group for nucleophilic substitution, similar to tosylate.[11][12] | Reactivity is comparable to tosylate; choice may depend on specific synthetic context. | |
| t-Boc-N-Amido-PEG10-Acid | Carboxylic Acid | Forms stable amide bonds with amines using standard coupling reagents (EDC, HATU).[13] | Requires activation before it can react with amines. | |
| t-Boc-N-Amido-PEG1-NHS ester | N-Hydroxysuccinimide Ester | Highly reactive towards primary amines, forming stable amide bonds without pre-activation.[14] | Can be susceptible to hydrolysis in aqueous conditions. | |
| Linker Type Variants | Flexible Linkers (Alkyl/PEG) | This compound | Composed of consecutive ethylene glycol units, providing high conformational flexibility.[4] | Enhances solubility and biocompatibility; allows the molecule to adopt multiple conformations to find an optimal binding pose.[4] |
| Rigid Linkers (Cycloalkane/Triazole) | Piperazine or Triazole-based linkers | Contain cyclic or planar elements that restrict molecular conformation.[4] | Pre-organizes the molecule into an active conformation, potentially enhancing selectivity and metabolic stability.[4] |
Quantitative Data: Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a paramount parameter in PROTAC design, profoundly influencing the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent protein degradation.[8] Systematic studies have shown that an optimal linker length is crucial for efficacy.
The following table summarizes representative findings from literature on the effect of linker length on the degradation of various target proteins.[8]
| Target Protein | Linker Composition | Linker Length (atoms) | Degradation Efficacy (DC50) | Key Finding |
| Estrogen Receptor α (ERα) | PEG/Alkyl Chain | ~16 atoms (PEG4 equivalent) | ~1 nM | Optimal length for potent degradation. |
| PEG/Alkyl Chain | < 12 or > 20 atoms | > 100 nM | Linkers that are too short or too long are significantly less effective, likely due to steric hindrance or inefficient complex formation.[8] | |
| TANK-binding kinase 1 (TBK1) | PEG Chain | 14 atoms (PEG4) | ~30 nM | Effective degradation achieved with a medium-length linker. |
| PEG Chain | 25 atoms (PEG8) | ~100 nM | Increasing linker length beyond the optimum reduced degradation potency. | |
| Cyclin-dependent kinase 9 (CDK9) | PEG Chain | 11 atoms (PEG3) | Inactive | A short linker failed to induce degradation. |
| PEG Chain | 23 atoms (PEG7) | ~5 nM | Potent degradation was observed, highlighting the need for a longer linker for this specific target-ligase pair.[8] |
Note: DC50 (half-maximal degradation concentration) values are representative and compiled from literature reviews to illustrate trends. Actual values are system-dependent.
Visualizing Key Processes
Diagrams created with Graphviz help illustrate the complex mechanisms and workflows involved in PROTAC development.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of PROTACs using PEG linkers like this compound.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes the coupling of a nucleophilic component (e.g., a phenol (B47542) on a target protein ligand) with the linker, followed by deprotection and final amide coupling.
Step 1A: Conjugation of Linker to Ligand A (Phenol) [15]
-
Reagents & Materials : Ligand A with a phenol group (1.0 eq), this compound (1.2 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), Anhydrous Dimethylformamide (DMF).
-
Procedure : a. Dissolve Ligand A in anhydrous DMF under a nitrogen atmosphere. b. Add K₂CO₃ and stir the mixture at room temperature for 30 minutes. c. Add this compound to the reaction mixture. d. Heat the reaction to 60-80 °C and stir overnight. e. Monitor reaction progress by LC-MS. f. Upon completion, cool the reaction, dilute with ethyl acetate, and wash sequentially with water and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product (Ligand_A-PEG11-N-Amido-t-Boc) by flash column chromatography.
Step 1B: t-Boc Deprotection [16]
-
Reagents & Materials : Purified intermediate from Step 1A, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure : a. Dissolve the intermediate in DCM (e.g., 0.1 M). b. Add TFA (20-50% v/v) to the solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-3 hours. d. Monitor deprotection by LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
Step 1C: Amide Coupling to Ligand B [16]
-
Reagents & Materials : Deprotected intermediate from Step 1B (1.0 eq), Ligand B with a carboxylic acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.
-
Procedure : a. Dissolve Ligand B-COOH in anhydrous DMF under a nitrogen atmosphere. b. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation. c. Add the deprotected intermediate (dissolved in a small amount of DMF) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor progress by LC-MS. f. Purify the final PROTAC by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation Analysis[12]
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture & Treatment : a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the purified PROTACs (each with a different linker) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : a. After incubation, wash the cells twice with cold PBS. b. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
Protein Quantification : a. Determine the protein concentration of the supernatant from each sample using a BCA protein assay.
-
SDS-PAGE and Western Blot : a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C. e. Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection & Analysis : a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.
References
- 1. This compound, 1556847-56-3 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. t-Boc-N-amido-PEG1-NHS ester - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of t-Boc-N-Amido-PEG11-Tos: A Procedural Guide
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. All handling of t-Boc-N-Amido-PEG11-Tos and its waste should be conducted in a certified chemical fume hood.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is advisable to consult the manufacturer's glove compatibility chart for specific breakthrough times.[1] |
| Body Protection | Laboratory Coat | A long-sleeved, fully-fastened lab coat is required. For larger quantities or where splashing is a risk, a chemical-resistant apron worn over the lab coat is advised.[1] |
| Respiratory Protection | Fume Hood | All handling of the compound, particularly in its solid form or when preparing solutions, must occur within a chemical fume hood.[1] |
II. Step-by-Step Disposal Protocol
The proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and adhere to regulatory compliance. Do not dispose of this compound down the drain.
1. Waste Segregation and Collection:
-
Solid Waste: All solid this compound, along with materials grossly contaminated with the solid compound (e.g., weigh boats, pipette tips, contaminated gloves), should be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a designated container for non-halogenated organic waste. It is critical not to mix this waste stream with halogenated waste.
-
Container Labeling: The hazardous waste container must be sealed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximation of the concentration and quantity. The container should remain closed when not actively in use.[2]
2. Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate the immediate area to prevent further exposure.[3]
-
Ensure the area is well-ventilated, and if necessary, wear appropriate respiratory protection.[3]
-
Absorb the spill using an inert material such as vermiculite, sand, or a commercial chemical absorbent.[2][3]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container for solid waste.[2][3]
-
Clean the spill area thoroughly with a detergent and water. All cleaning materials used should also be collected and disposed of as hazardous waste.[2]
3. Final Disposal:
-
All waste containing this compound must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection and disposal by a licensed hazardous waste facility.[1][3]
III. Chemical Properties and Hazard Summary
Understanding the chemical properties of this compound and its components is essential for safe handling and disposal.
Table 2: Summary of Key Chemical Properties and Potential Hazards
| Component | Property/Hazard | Disposal Consideration |
| t-Boc Group | Sensitive to acidic conditions; decomposition can release isobutylene (B52900) and carbon dioxide.[2] | Avoid mixing with acidic waste streams to prevent uncontrolled decomposition. |
| Polyethylene (B3416737) Glycol (PEG) | Generally considered to have low toxicity and is biodegradable.[2][3] | While the PEG component itself is of low concern, the overall compound must be treated as hazardous due to the other functional groups. |
| Tosyl Group | A good leaving group in nucleophilic substitution reactions.[4] | The compound should be handled as a reactive chemical. |
| Overall Compound | Expected to be a skin and eye irritant based on similar compounds.[5] | Strict adherence to PPE guidelines is necessary to prevent contact. |
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
